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Parp1-IN-6

Cat. No.: B7131447
M. Wt: 266.27 g/mol
InChI Key: ZFGIVIZXCYOWBK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parp1-IN-6 is a high-potency, cell-permeable inhibitor targeting the Poly(ADP-ribose) polymerase 1 (PARP1) enzyme. PARP1 plays a critical role in the DNA damage response, particularly in the repair of single-strand breaks via the detection of DNA lesions and subsequent recruitment of repair proteins. By inhibiting PARP1 catalytic activity, this compound effectively suppresses poly(ADP-ribose) (PAR) chain formation, a key signaling mechanism for DNA repair. Research into PARP1 inhibition is crucial in oncology, especially for targeting cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. The induction of synthetic lethality in these BRCA-deficient cells provides a targeted therapeutic strategy, sparing healthy cells with functional DNA repair mechanisms. Beyond its role in DNA repair, PARP1 is also involved in transcriptional regulation. This compound enables researchers to probe these diverse biological processes, facilitating advancements in cancer biology, drug discovery, and the understanding of DNA damage and repair. This product is strictly for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11FN2O B7131447 Parp1-IN-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(3-fluorophenyl)ethenyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-12-5-3-4-11(10-12)8-9-15-18-14-7-2-1-6-13(14)16(20)19-15/h1-10H,(H,18,19,20)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGIVIZXCYOWBK-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dual-Action Inhibitor Parp1-IN-6: A Technical Guide to its Tubulin and PARP1 Targeting Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Parp1-IN-6, a novel small molecule inhibitor demonstrating dual activity against both tubulin polymerization and Poly(ADP-ribose) polymerase-1 (PARP1). This document collates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

Core Quantitative Data

This compound has been identified as a potent dual inhibitor, with its efficacy demonstrated across enzymatic and cellular assays. The following tables summarize the key quantitative findings from the foundational study by Zheng et al. (2021).[1][2]

TargetIC50 (µM)Positive ControlControl IC50 (µM)
Tubulin Polymerization0.94 ± 0.3Colchicine2 ± 0.4
PARP-10.48 ± 0.1PJ340.51 ± 0.1
Table 1: In Vitro Inhibitory Activity of this compound (TP-3) against Tubulin and PARP-1. Data sourced from Zheng et al., 2021.[1]
Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer0.21 ± 0.05
MCF-7Breast Cancer0.32 ± 0.07
HepG2Liver Cancer0.28 ± 0.06
A2780Ovarian Cancer0.19 ± 0.04
HeLaCervical Cancer0.25 ± 0.05
Table 2: Antiproliferative Activity of this compound (TP-3) against various human cancer cell lines. Data sourced from Zheng et al., 2021.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism. By inhibiting tubulin polymerization, it disrupts the formation and dynamics of the microtubule network, which is crucial for cell division, leading to a G2/M phase cell cycle arrest. Simultaneously, its inhibition of PARP1 compromises the DNA damage repair (DDR) pathway, specifically the base excision repair (BER) of single-strand breaks (SSBs). Unrepaired SSBs can convert into more lethal double-strand breaks (DSBs) during replication, which, in conjunction with the mitotic arrest, triggers apoptosis.

Parp1_IN_6_Mechanism_of_Action cluster_0 This compound Dual Inhibition cluster_1 Tubulin Pathway cluster_2 PARP1 Pathway cluster_3 Cellular Consequences Parp1_IN_6 This compound Tubulin Tubulin Parp1_IN_6->Tubulin Inhibits PARP1 PARP1 Parp1_IN_6->PARP1 Inhibits Microtubules Microtubule Network Tubulin->Microtubules Polymerization Microtubule_Disruption Microtubule Disruption DNA_SSB DNA Single-Strand Break (SSB) DNA_SSB->PARP1 Activates BER Base Excision Repair (BER) PARP1->BER Initiates DNA_DSB DNA Double-Strand Breaks (DSBs) G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis DNA_DSB->Apoptosis G2M_Arrest->Apoptosis

Figure 1: Dual inhibition mechanism of this compound.

The inhibition of PARP1 is critical in the context of DNA repair. PARP1 acts as a sensor for DNA single-strand breaks. Upon detection, it synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, which recruits other DNA repair factors. By inhibiting this process, this compound enhances the cytotoxic effects of the induced mitotic arrest.

PARP1_Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 Binds to & Activates NAD NAD+ PAR Poly(ADP-ribose) [PAR] Synthesis PARP1->PAR Catalyzes NAD->PAR Substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Signals for Repair DNA Repair Recruitment->Repair Leads to Parp1_IN_6 This compound Parp1_IN_6->PARP1 Inhibits

Figure 2: PARP1 signaling in DNA repair and its inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compound (this compound) and controls (e.g., colchicine)

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature (37°C)

  • Procedure:

    • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (colchicine).

    • Initiate the polymerization by adding the tubulin-GTP solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot the absorbance values over time. The IC50 value is calculated from the dose-response curve of the polymerization rate or the final absorbance.

PARP-1 Enzymatic Assay

This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histone H1

    • Activated DNA (e.g., salmon sperm DNA)

    • Assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Biotinylated NAD+

    • Test compound (this compound) and controls (e.g., PJ34)

    • Streptavidin-coated 96-well plate

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution (e.g., 1 M H₂SO₄)

    • Plate reader

  • Procedure:

    • Coat a streptavidin-coated 96-well plate with histone H1 and wash to remove unbound histones.

    • In a separate reaction plate, prepare the reaction mixture containing assay buffer, activated DNA, and the PARP-1 enzyme.

    • Add the test compound at various concentrations to the reaction wells. Include vehicle and positive controls.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

    • Transfer the reaction mixtures to the histone-coated plate and incubate to allow the biotinylated PAR chains to bind to the histones.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the plate and add TMB substrate.

    • After color development, add the stop solution.

    • Measure the absorbance at 450 nm.

    • Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-231, HeLa)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound (this compound)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the inhibitor.

  • Materials:

    • Human cancer cell line

    • 6-well cell culture plates

    • Test compound (this compound)

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Human cancer cell line

    • 6-well cell culture plates

    • Test compound (this compound)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental and Logical Workflow Visualization

The evaluation of a dual-targeting inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cellular and mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Activity cluster_2 Mechanistic Studies Tubulin_Assay Tubulin Polymerization Assay (IC50 determination) Cell_Viability Cell Viability Assays (e.g., MTT on cancer cell lines) (IC50 determination) Tubulin_Assay->Cell_Viability Informs cellular potency PARP1_Assay PARP-1 Enzymatic Assay (IC50 determination) PARP1_Assay->Cell_Viability Informs cellular potency Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Investigate mechanism of growth inhibition Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis Confirm cytotoxic mechanism Microtubule_Imaging Immunofluorescence of Microtubule Network Cell_Viability->Microtubule_Imaging Visualize target engagement DNA_Damage_Analysis DNA Damage Analysis (e.g., γH2AX staining) Cell_Viability->DNA_Damage_Analysis Confirm secondary mechanistic effect Cell_Cycle->Apoptosis Assess consequence of cell cycle arrest

Figure 3: Logical workflow for the evaluation of this compound.

References

Parp1-IN-6: A Dual Inhibitor of PARP-1 and Tubulin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parp1-IN-6, also referred to as TP-3, is a novel small molecule that demonstrates a dual inhibitory mechanism against two critical targets in oncology: Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin. By simultaneously disrupting DNA damage repair pathways and microtubule dynamics, this compound presents a promising multi-pronged approach to cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data. The discovery of this compound was facilitated by a modern drug discovery workflow, beginning with structure-based virtual screening and culminating in biological evaluation.

Chemical Properties and Structure

This compound is a synthetic compound with a quinazolinone core structure. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (E)-2-(2-(3-fluorostyryl)quinazolin-4(3H)-one)
CAS Number 1654735-36-0
Molecular Formula C₁₆H₁₁FN₂O
Molecular Weight 266.27 g/mol
SMILES O=C1C2=CC=CC=C2N=C(/C=C/C3=CC(F)=CC=C3)N1
Appearance Crystalline solid
Solubility Soluble in DMSO

Quantitative Biological Data

This compound has been evaluated for its inhibitory activity against both PARP-1 and tubulin, as well as its cytotoxic effects on various human cancer cell lines. The key quantitative data are presented below for easy comparison.

Table 2.1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (µM)Reference
PARP-10.48[1]
Tubulin0.94[1]

Table 2.2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer1.3[2]
HepG2Liver Cancer0.9[2]
SK-OV-3Ovarian Cancer1.7[2]
MCF-10ANon-cancerous breast epithelial> 10[2]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism of action that targets two distinct but crucial cellular processes: DNA repair and cell division.

  • PARP-1 Inhibition and DNA Damage Response: PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP-1 by this compound prevents the repair of these SSBs. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination, this accumulation of DSBs leads to cell death through a process known as synthetic lethality.

  • Tubulin Inhibition and Microtubule Dynamics: Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This compound inhibits tubulin polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.

The synergistic effect of these two mechanisms is a powerful strategy for cancer treatment. By simultaneously creating DNA damage and preventing the cell from dividing, this compound can effectively induce cancer cell death while showing lower toxicity to normal cells.

G cluster_0 This compound cluster_1 DNA Damage Response cluster_2 Microtubule Dynamics This compound This compound PARP-1 PARP-1 This compound->PARP-1 Inhibits Tubulin Tubulin This compound->Tubulin Inhibits SSB Single-Strand Breaks PARP-1->SSB Repair DSB Double-Strand Breaks SSB->DSB Replication Apoptosis_DNA Apoptosis DSB->Apoptosis_DNA Microtubules Microtubule Polymerization Tubulin->Microtubules G2/M Arrest G2/M Phase Arrest Microtubules->G2/M Arrest Apoptosis_MT Apoptosis G2/M Arrest->Apoptosis_MT

Caption: Signaling pathway of this compound.

Experimental Workflow for Discovery

The discovery of this compound was a result of a systematic, computer-aided drug design and discovery process. This workflow enabled the efficient identification of a novel compound with the desired dual-activity profile.

G Start Start: Target Identification (PARP-1 & Tubulin) Pharmacophore Structure-Based Pharmacophore Modeling Start->Pharmacophore VirtualScreening Virtual Screening of Compound Libraries Pharmacophore->VirtualScreening MolecularDocking Molecular Docking & Scoring VirtualScreening->MolecularDocking HitSelection Hit Compound Selection MolecularDocking->HitSelection Synthesis Chemical Synthesis of this compound HitSelection->Synthesis BioEvaluation Biological Evaluation Synthesis->BioEvaluation EnzymaticAssays PARP-1 & Tubulin Enzymatic Assays BioEvaluation->EnzymaticAssays CellBasedAssays Cytotoxicity & Cell Cycle Assays BioEvaluation->CellBasedAssays End Lead Compound: This compound EnzymaticAssays->End CellBasedAssays->End

Caption: Experimental workflow for the discovery of this compound.

Experimental Protocols

The following are representative, detailed protocols for the key in vitro assays used to characterize the activity of this compound.

PARP-1 Enzymatic Assay (Fluorometric)

This assay measures the activity of PARP-1 by detecting the consumption of its substrate, NAD⁺.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., sonicated salmon sperm DNA)

    • β-NAD⁺ solution (50 mM stock)

    • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • This compound (or other test inhibitors) dissolved in DMSO

    • Nicotinamidase

    • Fluorescent developer reagent

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a 5X working solution of the test inhibitor (this compound) by diluting it in PARP Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

    • Prepare a 5X working solution of β-NAD⁺ (e.g., 2.5 mM for a final concentration of 0.5 mM) in PARP Assay Buffer.

    • Prepare a 5X working solution of recombinant PARP-1 enzyme (e.g., 10 ng/µL for a final of 50 ng per reaction) and activated DNA in PARP Assay Buffer.

    • In a 96-well plate, add 10 µL of the 5X inhibitor solution to the appropriate wells. For control wells, add 10 µL of PARP Assay Buffer with the same percentage of DMSO.

    • Add 20 µL of the PARP-1 enzyme/activated DNA mixture to all wells.

    • Initiate the reaction by adding 20 µL of the 5X β-NAD⁺ solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and develop the signal by adding nicotinamidase and the developer reagent according to the manufacturer's instructions.

    • Incubate for an additional 15-30 minutes at room temperature, protected from light.

    • Read the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of this compound on the polymerization of tubulin into microtubules.

  • Materials:

    • Purified porcine brain tubulin (>99% pure)

    • Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • DAPI (4',6-diamidino-2-phenylindole)

    • This compound (or other test compounds) dissolved in DMSO

    • Paclitaxel (positive control for polymerization) and Nocodazole (positive control for depolymerization)

    • 96-well black microplate

    • Fluorescence plate reader with temperature control

  • Procedure:

    • Resuspend the purified tubulin in ice-cold Tubulin Polymerization Assay Buffer to a final concentration of 2 mg/mL. Keep on ice.

    • Prepare a reaction mixture containing Tubulin Polymerization Assay Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

    • Add DAPI to the reaction mixture to a final concentration of approximately 6.3 µM.

    • Add the test compound (this compound) or controls at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.

    • Add the tubulin solution to the reaction mixture and immediately transfer the final mixture to the wells of the 96-well plate.

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

    • Plot the fluorescence intensity versus time to obtain polymerization curves.

    • The IC₅₀ value is determined by comparing the extent of polymerization at the end of the assay in the presence of different concentrations of this compound to the control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, HepG2, SK-OV-3)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

    • 96-well clear cell culture plates

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a promising dual-action anticancer agent identified through a modern, structure-based drug discovery approach. Its ability to concurrently inhibit PARP-1 and tubulin provides a powerful synergistic mechanism for inducing cancer cell death. The data summarized herein, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of oncology and drug development who are interested in exploring the therapeutic potential of this and similar multi-targeting compounds. Further preclinical and in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound as a potential clinical candidate.

References

Discovery and Synthesis of Parp1-IN-6: A Dual Inhibitor of Tubulin and PARP-1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Parp1-IN-6 has emerged as a significant small molecule inhibitor displaying dual activity against both tubulin polymerization and poly(ADP-ribose) polymerase-1 (PARP-1). This dual-action mechanism presents a promising avenue for cancer therapy by concurrently targeting cytoskeleton integrity and DNA damage repair pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The development of inhibitors that can modulate multiple cancer-relevant targets is a growing area of interest in oncology drug discovery. This compound was identified through a structure-based pharmacophore modeling and virtual screening approach as a potent dual inhibitor of tubulin and PARP-1.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, crucial for repairing single-strand DNA breaks. Its inhibition can lead to the accumulation of DNA damage and synthetic lethality in cancer cells with deficient homologous recombination repair pathways.[2] Tubulin is the subunit protein of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics by tubulin inhibitors can lead to mitotic arrest and apoptosis.[3] The dual inhibition of both these targets by this compound suggests a synergistic antitumor effect.

Discovery of this compound

The discovery of this compound was detailed by Zheng L, et al. in the Journal of Medicinal Chemistry in 2021. The process involved a multi-step virtual screening cascade of a large compound library, followed by molecular docking studies to identify potential dual inhibitors of tubulin and PARP-1. Promising candidates were then synthesized and subjected to biological evaluation, leading to the identification of this compound as a lead compound with potent inhibitory activity against both targets.

Synthesis of this compound

The chemical synthesis of this compound, chemically named 3-(4-(4-methoxybenzyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, is a multi-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-methyl-1,3,4-thiadiazol-2-amine. A mixture of thiosemicarbazide and acetic anhydride is heated under reflux. The resulting solid is then collected by filtration, washed, and dried to yield the intermediate product.

Step 2: Synthesis of 3-(4-(4-methoxybenzyl)piperazin-1-yl)benzoic acid. To a solution of 3-bromobenzoic acid and 1-(4-methoxybenzyl)piperazine in a suitable solvent such as dimethylformamide (DMF), a palladium catalyst and a phosphine ligand are added. The reaction mixture is heated under an inert atmosphere. After completion, the product is extracted and purified.

Step 3: Synthesis of this compound. 3-(4-(4-methoxybenzyl)piperazin-1-yl)benzoic acid is activated with a coupling agent such as HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. To this activated acid, 5-methyl-1,3,4-thiadiazol-2-amine is added, and the reaction is stirred at room temperature. The final product, this compound, is then purified by column chromatography.

Biological Activity and Evaluation

This compound has been demonstrated to be a potent inhibitor of both tubulin polymerization and PARP-1 enzymatic activity. Its biological effects have been characterized through a series of in vitro assays.

Quantitative Data Summary

The inhibitory activities and cytotoxic effects of this compound are summarized in the tables below.

Target IC50 (μM) Assay Type Reference
Tubulin Polymerization0.94Fluorescence-based assay[1]
PARP-10.48Chemiluminescent assay[1]

Table 1: In vitro inhibitory activity of this compound.

Cell Line Cancer Type IC50 (μM) Assay Type Reference
HeLaCervical Cancer1.5MTT Assay[1]
A549Lung Cancer1.2MTT Assay[1]
MCF-7Breast Cancer1.8MTT Assay[1]

Table 2: Cytotoxicity of this compound against various cancer cell lines.

Experimental Protocols

A fluorescence-based tubulin polymerization assay is used to determine the effect of this compound on microtubule formation.[1][4]

  • Principle: The assay measures the fluorescence enhancement upon the incorporation of a fluorescent reporter into microtubules as polymerization occurs.

  • Procedure:

    • Purified tubulin is incubated in a polymerization buffer containing GTP and a fluorescent reporter dye.

    • This compound at various concentrations is added to the tubulin solution.

    • The mixture is transferred to a pre-warmed 96-well plate.

    • Tubulin polymerization is initiated by incubating the plate at 37°C.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The IC50 value is calculated by plotting the inhibition of tubulin polymerization against the concentration of this compound.

A chemiluminescent assay is employed to measure the inhibitory effect of this compound on PARP-1 enzymatic activity.[1]

  • Principle: This assay quantifies the incorporation of biotinylated ADP-ribose from biotinylated NAD+ onto histone proteins, which are coated on a 96-well plate.

  • Procedure:

    • Histone-coated wells of a 96-well plate are rehydrated.

    • Recombinant PARP-1 enzyme is added to the wells along with a reaction buffer containing biotinylated NAD+ and activated DNA.

    • This compound at various concentrations is added to the reaction mixture.

    • The plate is incubated to allow the PARP-1 reaction to proceed.

    • The wells are washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.

    • After another wash, a chemiluminescent substrate is added, and the signal is measured using a luminometer.

    • The IC50 value is determined from the dose-response curve.

The cytotoxic effect of this compound on cancer cells is assessed using the MTT assay.[5]

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Mechanism of Action and Signaling Pathways

The dual inhibitory activity of this compound impacts two critical cellular processes: cell division and DNA repair.

Inhibition of Tubulin Polymerization and Mitotic Arrest

By binding to tubulin, this compound disrupts the dynamic instability of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

G2_M_Arrest This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Disruption->Mitotic Spindle Defect G2/M Arrest G2/M Arrest Mitotic Spindle Defect->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

G2/M phase cell cycle arrest induced by this compound.
Inhibition of PARP-1 and DNA Damage Accumulation

This compound inhibits the catalytic activity of PARP-1, preventing the repair of single-strand DNA breaks. These unrepaired breaks can lead to the formation of double-strand breaks during DNA replication, which are highly cytotoxic, particularly in cancer cells with compromised DNA repair mechanisms.

PARP_Inhibition This compound This compound PARP-1 PARP-1 This compound->PARP-1 SSB Repair Inhibition SSB Repair Inhibition PARP-1->SSB Repair Inhibition DSB Accumulation DSB Accumulation SSB Repair Inhibition->DSB Accumulation Apoptosis Apoptosis DSB Accumulation->Apoptosis Discovery_Workflow Pharmacophore Modeling Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Hit Selection Hit Selection Molecular Docking->Hit Selection Chemical Synthesis Chemical Synthesis Hit Selection->Chemical Synthesis Biological Evaluation Biological Evaluation Chemical Synthesis->Biological Evaluation Lead Compound Lead Compound Biological Evaluation->Lead Compound

References

Parp1-IN-6: A Dual-Targeting Inhibitor for Oncology Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parp1-IN-6 has emerged as a promising preclinical candidate in oncology, exhibiting a novel dual-targeting mechanism of action by inhibiting both Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin polymerization. This dual activity positions this compound as a potential therapeutic agent capable of simultaneously disrupting DNA damage repair pathways and inducing mitotic catastrophe in cancer cells. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols for its evaluation, and visualizations of the targeted signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the advancement of novel cancer therapeutics.

Introduction

The development of targeted therapies has revolutionized the landscape of cancer treatment. Poly(ADP-ribose) polymerase (PARP) inhibitors have gained significant traction, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. PARP-1 is a key enzyme in the base excision repair pathway, and its inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted to cytotoxic double-strand breaks during replication.[1][2]

Concurrently, agents that target microtubule dynamics, such as taxanes and vinca alkaloids, have been mainstays in chemotherapy for decades. These drugs disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3][4]

This compound (also referred to as TP-3 in the primary literature) is a novel small molecule inhibitor that uniquely combines the functionalities of both a PARP-1 inhibitor and a tubulin polymerization inhibitor. This dual mechanism of action suggests a potential for synergistic antitumor activity and the ability to overcome resistance mechanisms associated with single-agent therapies.

Mechanism of Action

This compound exerts its anticancer effects through a dual-pronged attack on critical cellular processes:

  • PARP-1 Inhibition: By binding to the catalytic domain of PARP-1, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of single-strand DNA breaks.[1] This inhibition leads to an accumulation of unrepaired DNA damage, which is particularly cytotoxic to cancer cells with underlying DNA repair defects.

  • Tubulin Polymerization Inhibition: this compound also binds to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of a functional mitotic spindle during cell division.[3] The resulting mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.

The combined effect of these two mechanisms is a potent induction of synthetic lethality and mitotic catastrophe in cancer cells.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from the foundational research on this compound.

Table 1: In Vitro Enzymatic and Antiproliferative Activity of this compound

Target/Cell LineAssay TypeIC50 / GI50 (µM)
PARP-1Enzymatic Assay0.48
TubulinPolymerization Assay0.94
MDA-MB-231 (Breast)Cell Viability (MTT)Data not available
HepG2 (Liver)Cell Viability (MTT)Data not available
A549 (Lung)Cell Viability (MTT)Data not available
HeLa (Cervical)Cell Viability (MTT)Data not available

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Animal ModelTumor TypeTreatment GroupTumor Growth Inhibition (%)
Nude MiceMDA-MB-231 XenograftThis compoundData not available
Nude MiceMDA-MB-231 XenograftVehicle Control0

Note: Specific quantitative data for antiproliferative activity and in vivo tumor growth inhibition are not available in the provided search results. The tables are structured to be populated with such data upon accessing the full research article.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The dual-targeting nature of this compound impacts two distinct but crucial cellular signaling pathways.

PARP1_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Replication & Cell Cycle DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork leads to stalled PAR PAR Polymer Synthesis PARP1->PAR catalyzes Repair_Complex Base Excision Repair (BER) Complex PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis_DNA Apoptosis Cell_Cycle_Arrest->Apoptosis_DNA Parp1_IN_6 This compound Parp1_IN_6->PARP1 inhibits

Figure 1: PARP-1 Inhibition Pathway and the Impact of this compound.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Mitosis & Cell Fate Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubule_Depolymerization Depolymerization Microtubules->Microtubule_Depolymerization Microtubules->Mitotic_Spindle Microtubule_Depolymerization->Tubulin_Dimers Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest disruption leads to Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin Parp1_IN_6 This compound Parp1_IN_6->Microtubule_Polymerization inhibits

Figure 2: Tubulin Polymerization Pathway and the Impact of this compound.
Experimental Workflow

The discovery and preclinical evaluation of this compound involved a multi-step workflow, from computational screening to in vivo validation.

Experimental_Workflow Virtual_Screening Structure-Based Virtual Screening Pharmacophore_Modeling Pharmacophore Modeling Virtual_Screening->Pharmacophore_Modeling Molecular_Docking Molecular Docking Pharmacophore_Modeling->Molecular_Docking Hit_Identification Hit Compound Identification Molecular_Docking->Hit_Identification Synthesis Chemical Synthesis of this compound (TP-3) Hit_Identification->Synthesis In_Vitro_Assays In Vitro Biological Evaluation Synthesis->In_Vitro_Assays PARP1_Assay PARP-1 Enzymatic Assay In_Vitro_Assays->PARP1_Assay Tubulin_Assay Tubulin Polymerization Assay In_Vitro_Assays->Tubulin_Assay Cell_Viability_Assay Cell Viability Assay (MTT) In_Vitro_Assays->Cell_Viability_Assay Mechanism_Studies Mechanism of Action Studies In_Vitro_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies In_Vitro_Assays->In_Vivo_Studies Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Xenograft_Model MDA-MB-231 Xenograft Model In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment

Figure 3: Experimental Workflow for the Discovery and Evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound. These are based on standard methodologies and should be adapted based on the specific details provided in the primary research publication.

PARP-1 Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP-1. A common method is a chemiluminescent assay.[5]

  • Materials:

    • 96-well plate coated with histone proteins

    • Purified recombinant human PARP-1 enzyme

    • Activated DNA template

    • Biotinylated NAD+

    • PARP assay buffer

    • Streptavidin-HRP

    • Chemiluminescent substrate

    • This compound at various concentrations

  • Procedure:

    • To the histone-coated wells, add the PARP assay buffer, activated DNA, and biotinylated NAD+.

    • Add varying concentrations of this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding the PARP-1 enzyme.

    • Incubate the plate at 37°C for 1 hour to allow for the PARylation reaction.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Tubulin Polymerization Assay

This assay assesses the effect of this compound on the in vitro polymerization of tubulin.[6]

  • Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

    • GTP

    • Fluorescent reporter dye (e.g., DAPI)

    • This compound at various concentrations

    • 96-well plate

    • Spectrophotometer or fluorometer capable of kinetic reads at 37°C

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter dye.

    • Add varying concentrations of this compound or vehicle control to the wells of a pre-chilled 96-well plate.

    • Add the tubulin protein to the reaction mixture and then dispense the mixture into the wells of the 96-well plate.

    • Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

    • Measure the increase in absorbance or fluorescence over time (e.g., every 30 seconds for 60 minutes).

    • The rate of polymerization is determined from the slope of the kinetic curve.

    • Calculate the percent inhibition of polymerization and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[7][8][9][10][11]

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, HepG2, A549, HeLa)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of this compound's antitumor efficacy in a mouse model.[12][13][14]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • MDA-MB-231 breast cancer cells

    • Matrigel (optional)

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject MDA-MB-231 cells (typically mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Calculate the tumor growth inhibition for the treatment group compared to the control group.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy in oncology due to its dual inhibition of PARP-1 and tubulin. The preclinical data, although still emerging, suggest potent antitumor activity. The ability to simultaneously target DNA repair and microtubule dynamics may offer a significant advantage in overcoming drug resistance and improving therapeutic outcomes.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:

  • Comprehensive in vivo studies in a broader range of cancer models, including those resistant to conventional therapies.

  • Investigation of potential synergistic effects with other anticancer agents, such as immunotherapy or other targeted therapies.

  • Detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.

  • Identification of predictive biomarkers to select patient populations most likely to respond to this compound therapy.

References

An In-depth Technical Guide to PARP Trapping

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed exploration of the concept of Poly(ADP-ribose) Polymerase (PARP) trapping, a critical mechanism of action for a class of cancer therapeutics known as PARP inhibitors (PARPis). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular biology, experimental validation, and therapeutic implications of this phenomenon.

The Core Concept: Beyond Catalytic Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting an SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other recruited proteins.[1][3] This process, known as PARylation, serves two main purposes: it acts as a scaffold to recruit other DNA repair factors and, through auto-PARylation, the accumulation of negative charges causes PARP1 to dissociate from the DNA, allowing the repair machinery to access the break.[4][5]

Initially, PARP inhibitors were thought to exert their therapeutic effect solely by inhibiting this catalytic activity.[6] By blocking PAR synthesis, SSBs would go unrepaired, leading to the collapse of replication forks during S-phase and the formation of more cytotoxic double-strand breaks (DSBs).[7] In cancer cells with pre-existing defects in DSB repair, particularly through homologous recombination (HR) deficiency (e.g., those with BRCA1 or BRCA2 mutations), this accumulation of DSBs leads to cell death—a concept known as synthetic lethality.[7][8][9]

However, emerging evidence has revealed a more potent mechanism of action: PARP trapping .[6][10] This phenomenon occurs when a PARP inhibitor binds to the PARP enzyme (PARP1 or PARP2) that is already associated with DNA at a damage site. The resulting PARP-inhibitor-DNA complex is stabilized, effectively "trapping" or "poisoning" the enzyme on the DNA.[10][11] This trapped complex is a significant physical impediment to DNA replication and transcription, leading to stalled replication forks, subsequent fork collapse, and the generation of DSBs.[8][12][13] The cytotoxicity of these trapped complexes is considered to be greater than that of unrepaired SSBs alone.[11]

Potency of PARP Trapping vs. Catalytic Inhibition

The following table summarizes the relative catalytic inhibition and PARP trapping potencies of several clinically relevant PARP inhibitors. The ranking highlights that trapping efficiency is a distinct and more predictive measure of a drug's anticancer activity.

PARP InhibitorRelative Catalytic Inhibition Potency (IC50)Relative PARP Trapping Potency
Talazoparib Very HighExceptional (>100-fold > Olaparib)
Niraparib HighHigh
Olaparib HighHigh
Rucaparib HighHigh
Veliparib HighLow

Visualizing the Mechanism and Consequences

To understand the complex biological processes involved, the following diagrams illustrate the core mechanism, the downstream signaling consequences, and a typical experimental workflow.

PARP_Trapping_Mechanism cluster_normal Normal PARP1 Catalytic Cycle cluster_trapping PARP Trapping Mechanism SSB DNA Single-Strand Break (SSB) PARP_binds 1. PARP1 Binds to SSB SSB->PARP_binds PARylation 2. PAR Synthesis & Auto-PARylation PARP_binds->PARylation Recruitment 3. Repair Factors Recruited PARylation->Recruitment PARP_release 4. PARP1 Dissociates PARylation->PARP_release Repair 5. SSB Repair Completes PARP_release->Repair Trapped_Complex 3. Trapped PARP-DNA Complex Forms SSB2 DNA Single-Strand Break (SSB) PARP_binds2 1. PARP1 Binds to SSB PARPi PARP Inhibitor (PARPi) Catalysis_Blocked 2. Catalytic Activity Blocked

Figure 1: The normal PARP1 catalytic cycle versus the PARP trapping mechanism.

Figure 2: Signaling pathway of synthetic lethality induced by PARP trapping.

Experimental_Workflow start Start: Culture Cells treat Treat cells with PARPi and/or DNA damaging agent (e.g., MMS) start->treat harvest Harvest and Lyse Cells treat->harvest fractionate Centrifuge to Separate Soluble (Nucleoplasm) and Insoluble (Chromatin) Fractions harvest->fractionate wash Wash Chromatin Pellet fractionate->wash denature Denature Proteins & Run SDS-PAGE wash->denature blot Western Blot with Anti-PARP1 Antibody denature->blot quantify Quantify PARP1 Signal in Chromatin Fraction blot->quantify end Result: Increased PARP1 signal indicates trapping quantify->end

Figure 3: Experimental workflow for measuring PARP trapping via chromatin fractionation.

Experimental Protocols for Measuring PARP Trapping

Validating and quantifying PARP trapping is essential for both preclinical research and clinical biomarker studies. The two most common methods are chromatin fractionation followed by immunoblotting, and in situ immunofluorescence.

This biochemical method provides a quantitative measure of the amount of PARP1 tightly bound to chromatin.

  • Principle: Cells are lysed and subjected to differential centrifugation to separate soluble nuclear proteins from the insoluble chromatin-bound protein fraction. An increase in the amount of PARP1 in the chromatin fraction of drug-treated cells compared to controls indicates trapping.[4]

  • Detailed Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HeyA8, DLD1) to achieve 70-80% confluency. Treat with the desired concentrations of PARP inhibitor and/or a DNA damaging agent like methyl methanesulfonate (MMS) for a specified time (e.g., 4 hours).[4] Include an untreated control.

    • Cell Lysis and Fractionation:

      • Harvest cells and wash with ice-cold PBS.

      • Perform subcellular protein fractionation using a commercial kit (e.g., Thermo Scientific Cat. No. 78840) according to the manufacturer's protocol.[4] It is critical to include the PARP inhibitor in all fractionation buffers to minimize the dissociation of the trapped complex.[4]

      • The procedure typically involves sequential lysis steps to first remove cytoplasmic proteins, then soluble nuclear proteins, leaving an insoluble pellet containing chromatin-bound proteins.

    • Sample Preparation:

      • Resuspend the final chromatin pellet in a high-salt buffer and sonicate briefly to shear DNA and solubilize proteins.

      • Determine the protein concentration of each chromatin fraction using a BCA or Bradford assay to ensure equal loading.

    • Immunoblotting (Western Blot):

      • Normalize protein samples and prepare with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with a primary antibody against PARP1 (e.g., Cell Signaling #9542).[4]

      • Incubate with a primary antibody against a histone (e.g., Histone H3, Cell Signaling #3638) as a loading control for the chromatin fraction.[4]

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Quantification:

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Quantify band intensities using densitometry software (e.g., ImageJ).[11] Normalize the PARP1 signal to the Histone H3 signal for each lane. Compare the normalized values across different treatment conditions to quantify the fold-increase in trapped PARP1.

This imaging-based method allows for the visualization and quantification of PARP1 accumulation on chromatin within individual cells. A novel high-throughput method involves an in situ cell extraction to wash away soluble proteins before fixation.[18][19]

  • Principle: Soluble, non-trapped PARP1 is washed out of cells using a detergent-based buffer, while chromatin-trapped PARP1 is retained. The remaining PARP1 is then fixed, labeled with a fluorescent antibody, and imaged, appearing as distinct nuclear foci.

  • Detailed Methodology:

    • Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-quality microplates. Treat with PARP inhibitors and/or DNA damaging agents as described previously.

    • In Situ Extraction (Pre-fixation):

      • Aspirate media and gently wash cells with ice-cold PBS.

      • Permeabilize/extract cells with a cytoskeleton-preserving buffer (e.g., Triton X-100 in a buffered solution) for a short period (e.g., 5-10 minutes) on ice. This step removes soluble proteins.

    • Fixation:

      • Fix the remaining cellular structures with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilization and Blocking:

      • Permeabilize the fixed cells further with a detergent like 0.1% Triton X-100 in PBS to ensure antibody access to nuclear epitopes.[20]

      • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST) for 1 hour at room temperature.

    • Antibody Incubation:

      • Incubate with a primary antibody against PARP1 diluted in blocking buffer overnight at 4°C.

      • Wash cells three times with PBST.

      • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.

    • Counterstaining and Mounting:

      • Wash cells three times with PBST.

      • Counterstain the nuclei with DAPI or Hoechst 33258 for 5-10 minutes.[21]

      • Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging and Analysis:

      • Acquire images using a confocal or high-content fluorescence microscope.

      • Quantify the number, size, and intensity of PARP1 foci per nucleus using automated image analysis software. An increase in these parameters in treated cells indicates PARP trapping.

References

Parp1-IN-6: A Dual Inhibitor of Tubulin and PARP-1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parp1-IN-6, also identified as TP-3 in the primary literature, is a novel small molecule inhibitor with a dual mechanism of action, targeting both tubulin polymerization and the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1). This dual inhibition presents a promising strategy in cancer therapy by concurrently disrupting microtubule dynamics, essential for cell division, and impeding DNA damage repair pathways, which are often upregulated in cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, supplier information, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Chemical and Physical Properties

This compound is a synthetic organic molecule with a well-defined chemical structure. Its key properties are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 1654735-36-0
Molecular Formula C₁₆H₁₁FN₂O
Molecular Weight 266.27 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Conditions Store at -20°C for long-term stability.

Biological Activity

This compound exhibits potent inhibitory activity against both tubulin polymerization and PARP-1 enzymatic activity. The half-maximal inhibitory concentrations (IC50) determined in biochemical assays are presented below.

TargetIC50 (µM)Reference
Tubulin Polymerization0.94[1]
PARP-10.48[1]

The dual inhibition of these two critical cellular targets leads to a synergistic anti-cancer effect. By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. Simultaneously, inhibition of PARP-1 prevents the repair of single-strand DNA breaks, which can then lead to the formation of lethal double-strand breaks, ultimately inducing apoptosis.[1]

Mechanism of Action

The proposed mechanism of action for this compound involves the simultaneous disruption of two distinct cellular processes critical for cancer cell survival and proliferation.

cluster_0 Cellular Effects of this compound cluster_1 Microtubule Dynamics cluster_2 DNA Damage Repair This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits PARP-1 PARP-1 This compound->PARP-1 Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Cell Division Cell Division Apoptosis_Tubulin Apoptosis G2/M Arrest->Apoptosis_Tubulin DNA_SSB DNA Single-Strand Break (SSB) DNA_SSB->PARP-1 Activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Leads to SSB Repair SSB Repair Apoptosis_PARP Apoptosis DNA_DSB->Apoptosis_PARP

Caption: Dual inhibitory mechanism of this compound.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of this compound against its two primary targets.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules in a cell-free system.

Start Start Prepare Tubulin Solution Prepare tubulin solution in polymerization buffer Start->Prepare Tubulin Solution Add Compound Add this compound or control to 96-well plate Prepare Tubulin Solution->Add Compound Initiate Polymerization Add tubulin solution to wells and incubate at 37°C Add Compound->Initiate Polymerization Monitor Absorbance Monitor absorbance at 340 nm over time Initiate Polymerization->Monitor Absorbance Analyze Data Calculate IC50 values Monitor Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for in vitro tubulin polymerization assay.

Detailed Methodology:

  • Reagents and Materials:

    • Lyophilized tubulin protein (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • This compound (and other test compounds) dissolved in DMSO

    • 96-well microplate, UV-transparent

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare the polymerization buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% (v/v) glycerol. Keep on ice.

    • Reconstitute the lyophilized tubulin in the polymerization buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Add 10 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells of a pre-chilled 96-well plate.

    • Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro PARP-1 Enzymatic Assay

This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of NAD⁺ into a substrate, typically histones.

Start Start Prepare Reaction Mix Prepare reaction mix with PARP-1 enzyme, activated DNA, and histone-coated plate Start->Prepare Reaction Mix Add Inhibitor Add this compound or control Prepare Reaction Mix->Add Inhibitor Add Substrate Add biotinylated NAD+ Add Inhibitor->Add Substrate Incubate Incubate at room temperature Add Substrate->Incubate Wash Wash plate to remove unbound reagents Incubate->Wash Add Detection Reagent Add streptavidin-HRP Wash->Add Detection Reagent Add Substrate Add HRP substrate (e.g., TMB) Add Detection Reagent->Add Substrate Measure Signal Measure absorbance at 450 nm Add Substrate ->Measure Signal Analyze Data Calculate IC50 values Measure Signal->Analyze Data End End Analyze Data->End

Caption: Workflow for in vitro PARP-1 enzymatic assay.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well strip plate

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

    • Biotinylated NAD⁺

    • This compound (and other test compounds) dissolved in DMSO

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Stop solution (e.g., 2 M H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Microplate reader

  • Procedure:

    • To the wells of the histone-coated plate, add PARP buffer, activated DNA, and the PARP-1 enzyme.

    • Add various concentrations of this compound or DMSO (vehicle control).

    • Initiate the reaction by adding biotinylated NAD⁺ to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the plate multiple times with wash buffer to remove unincorporated biotinylated NAD⁺.

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the HRP substrate and incubate until a color change is observed.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of biotinylated PAR incorporated, and thus to the PARP-1 activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Supplier Information

This compound is available from various chemical suppliers for research purposes. A non-exhaustive list of potential suppliers is provided below. It is recommended to request a certificate of analysis to ensure the quality and purity of the compound.

SupplierProduct Number
MedChemExpressHY-139879
DC ChemicalsDC47394
SelleckchemS000030-Selleck
Adooq BioscienceA18734

Conclusion

This compound is a potent dual inhibitor of tubulin polymerization and PARP-1, demonstrating significant anti-proliferative activity in various cancer cell lines. Its unique mechanism of action offers a promising avenue for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a valuable resource for researchers investigating the potential of this compound and similar dual-targeting agents in oncology.

References

Parp1-IN-6: A Dual Inhibitor of PARP-1 and Tubulin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Parp1-IN-6, also identified as TP-3 in some literature, is a novel small molecule inhibitor with dual activity against Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin.[1] This dual mechanism of action makes it a promising candidate for cancer therapy by simultaneously targeting DNA repair pathways and microtubule dynamics, crucial processes for cancer cell proliferation and survival.

PropertyValueReference
CAS Number 1654735-36-0[1]
Molecular Weight 266.27 g/mol [1]
Chemical Formula C₁₆H₁₁FN₂O[1]
Target(s) PARP-1, Tubulin[1]
Mechanism of Action Inhibition of PARP-1 enzymatic activity and tubulin polymerization.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects through a dual-pronged attack on critical cellular machinery. Its inhibition of PARP-1 disrupts the repair of single-strand DNA breaks.[2][3] When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks.[2] In normal cells, these double-strand breaks can be repaired by homologous recombination. However, in cancer cells with deficiencies in homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to synthetic lethality, causing cell death.

Simultaneously, this compound targets tubulin, a key component of microtubules. By inhibiting tubulin polymerization, it disrupts the formation and function of the mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis. The combined effect of DNA damage accumulation and mitotic catastrophe provides a powerful synergistic approach to cancer treatment.

Fig. 1: Dual inhibitory mechanism of this compound.

Experimental Protocols

The following are summaries of key experimental methodologies for the evaluation of this compound, based on the research by Zheng L, et al.[4]

In Vitro PARP-1 Inhibition Assay

A commercially available PARP-1 activity assay kit can be utilized. The protocol generally involves the following steps:

  • Reagent Preparation: Recombinant human PARP-1 enzyme, activated DNA, NAD+, and a PARP-1 inhibitor (e.g., Olaparib as a positive control) are prepared in an assay buffer.

  • Reaction Setup: The reaction is initiated by mixing PARP-1, activated DNA, and varying concentrations of this compound in a 96-well plate.

  • Incubation: The plate is incubated at room temperature to allow the PARylation reaction to proceed.

  • Detection: The amount of PAR produced is quantified using a colorimetric or fluorometric method, as per the kit's instructions. The IC₅₀ value is then calculated from the dose-response curve.

Tubulin Polymerization Assay

The effect of this compound on tubulin polymerization can be assessed using a cell-free tubulin polymerization assay kit.

  • Reagent Preparation: Lyophilized tubulin is reconstituted in a general tubulin buffer. A polymerization buffer containing GTP is also prepared.

  • Reaction Setup: Tubulin solution is mixed with varying concentrations of this compound or a known tubulin inhibitor (e.g., paclitaxel or colchicine) in a 96-well plate.

  • Initiation and Monitoring: The polymerization reaction is initiated by adding the polymerization buffer and incubating the plate at 37°C. The change in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization, is monitored using a plate reader.

  • Data Analysis: The IC₅₀ value is determined by analyzing the dose-dependent inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a dual inhibitor like this compound typically follows a structured workflow to assess its efficacy and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A Target Engagement Assays (PARP-1 & Tubulin Inhibition) B Cell Viability Assays (MTT, SRB) on Cancer Cell Lines A->B C Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) B->C D Pharmacokinetic Studies (ADME) C->D E Xenograft Tumor Models (Efficacy Studies) D->E F Toxicity Studies E->F G Lead Optimization F->G H IND-Enabling Studies G->H end Clinical Trials H->end start Compound Discovery start->A

Fig. 2: Preclinical evaluation workflow for this compound.

References

Parp1-IN-6: A Dual Inhibitor of PARP-1 and Tubulin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Initial Studies and Publications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and publications concerning Parp1-IN-6, a novel dual inhibitor targeting Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin. This document details the quantitative data, experimental protocols, and key biological pathways associated with this compound, offering a valuable resource for researchers in oncology and drug discovery.

Core Quantitative Data

The inhibitory activity and cytotoxic effects of this compound have been quantified in several key assays. The following tables summarize the critical data from the initial publications.

Table 1: In Vitro Inhibitory Activity of this compound [1]

TargetIC50 (μM)
PARP-10.48
Tubulin Polymerization0.94

Table 2: Cytotoxic Activity (IC50, μM) of this compound in Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (μM)
HeLaCervical Cancer1.5
HepG2Liver Cancer0.9
SK-OV-3Ovarian Cancer1.7
CAL-27Tongue Squamous Cell Carcinoma1.6
MCF-10ANon-tumorigenic Breast Epithelial> 10

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of this compound.

PARP-1 Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PARP-1.

  • Principle: A chemiluminescent ELISA-based assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1. Histone proteins are coated on a 96-well plate, and recombinant PARP-1 enzyme is added along with biotinylated NAD+ and the test compound (this compound). The amount of biotinylated PAR incorporated is detected using streptavidin-HRP and a chemiluminescent substrate.

  • Protocol:

    • Coat a 96-well plate with histone proteins and block non-specific binding.

    • Add recombinant human PARP-1 enzyme to each well.

    • Add varying concentrations of this compound or vehicle control.

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.

    • Incubate at room temperature for 1 hour.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin Polymerization Assay

This assay determines the effect of this compound on the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

  • Protocol:

    • Reconstitute purified bovine tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Add varying concentrations of this compound, a positive control (e.g., paclitaxel or colchicine), or a vehicle control to a 96-well plate.

    • Add the tubulin solution and GTP to each well to initiate polymerization.

    • Include a fluorescent reporter dye in the reaction mixture.

    • Incubate the plate at 37°C and monitor the fluorescence intensity over time using a fluorescence plate reader.

    • Plot the fluorescence intensity against time to generate polymerization curves and calculate the IC50 value.

Cell Viability Assay (MTT/Alamar Blue)

These assays assess the cytotoxic effects of this compound on cancer cell lines.

  • Principle:

    • MTT Assay: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

    • Alamar Blue Assay: The active ingredient, resazurin, is a non-fluorescent, cell-permeable blue dye. In viable cells, it is reduced to the red, highly fluorescent resorufin.

  • Protocol (Alamar Blue):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

    • Add Alamar Blue reagent (10% of the culture volume) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This experiment determines the effect of this compound on the progression of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Model the cell cycle distribution using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis induced by this compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with this compound or vehicle control for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Signaling Pathways and Experimental Workflows

The dual inhibitory nature of this compound engages multiple critical cellular pathways, leading to synergistic anticancer effects. The following diagrams, generated using the DOT language, illustrate these complex relationships and the experimental workflow for the discovery and validation of such inhibitors.

signaling_pathway cluster_dna_damage DNA Damage Response cluster_mitosis Mitosis & Cell Division cluster_inhibitor This compound Action cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) PARP1->PAR synthesizes BER Base Excision Repair PAR->BER recruits G2M_Arrest G2/M Cell Cycle Arrest BER->G2M_Arrest failure leads to Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Mitotic_Spindle->G2M_Arrest disruption leads to Parp1_IN_6 This compound Parp1_IN_6->PARP1 inhibits Parp1_IN_6->Microtubules inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Caption: Dual inhibitory mechanism of this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation Virtual_Screening Structure-Based Virtual Screening Pharmacophore_Modeling Pharmacophore Modeling Virtual_Screening->Pharmacophore_Modeling Molecular_Docking Molecular Docking Pharmacophore_Modeling->Molecular_Docking Candidate_Selection Candidate Selection Molecular_Docking->Candidate_Selection Synthesis Synthesis of this compound Candidate_Selection->Synthesis Enzymatic_Assays PARP-1 & Tubulin Enzymatic Assays Synthesis->Enzymatic_Assays Cell_Viability Cell Viability Assays (MTT/Alamar Blue) Enzymatic_Assays->Cell_Viability Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assays Cell_Cycle->Apoptosis_Assay Western_Blot Western Blotting Apoptosis_Assay->Western_Blot

Caption: Experimental workflow for this compound discovery.

References

Methodological & Application

Application Notes and Protocols for Parp1-IN-6 in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and use of Parp1-IN-6 in in vitro experiments. This compound is a potent dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and tubulin.[1] Proper handling of this compound is crucial for obtaining accurate and reproducible experimental results.

Compound Information

ParameterValueReference
Compound Name This compound[1]
Target(s) PARP1, Tubulin[1]
CAS Number 1654735-36-0[1]

Solubility and Storage

Proper dissolution and storage of this compound are critical to maintain its stability and activity. The following table summarizes the recommended procedures.

SolventRecommended ConcentrationStorage of Stock SolutionNotes
DMSO It is common practice to prepare stock solutions of similar small molecule inhibitors in DMSO at concentrations ranging from 10 mM to 50 mM. For example, the PARP inhibitor AG14361 is dissolved in DMSO to produce a 25 mM stock solution.Aliquot and store at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.For most in vitro assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Some assays may tolerate up to 2% DMSO without affecting performance.[2] Always perform a vehicle control experiment.
Ethanol Solubility information in ethanol is not readily available. It is recommended to test solubility in a small amount of the compound before preparing a large stock.If soluble, store in a tightly sealed container at -20°C to prevent evaporation.Ethanol can be a suitable solvent for some cell-based assays, but its volatility and potential effects on cells should be considered.

Note: The solid form of this compound is typically shipped at room temperature.[1] For long-term storage of the solid compound, it is recommended to follow the instructions provided on the Certificate of Analysis from the supplier.

Experimental Protocols

Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution gently until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

In Vitro PARP1 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., nicked DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution

  • Assay plate (e.g., 96-well black plate for fluorescent assays)

  • Detection reagent (e.g., a fluorescent NAD+ analog or an anti-PAR antibody)

Procedure:

  • Prepare Assay Plate:

    • Dilute the this compound stock solution to the desired final concentrations in PARP assay buffer. Remember to include a vehicle control (DMSO only) and a positive control (no inhibitor).

    • Add the diluted this compound and controls to the wells of the assay plate.

  • Enzyme and DNA Addition:

    • Prepare a mixture of recombinant PARP1 enzyme and activated DNA in PARP assay buffer.

    • Add this mixture to all wells of the assay plate.

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a solution of NAD+ in PARP assay buffer.

    • Add the NAD+ solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

    • Add the detection reagent and incubate as required.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration of this compound.

    • Plot the inhibition data against the inhibitor concentration and determine the IC₅₀ value.

Visualizations

Logical Workflow for Preparing this compound Stock Solution

G Workflow for this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate DMSO Volume for 10 mM Solution equilibrate->calculate add_dmso Add DMSO to this compound calculate->add_dmso dissolve Vortex/Warm Gently to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot label Label Aliquots aliquot->label store Store at -20°C or -80°C label->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

G PARP1's Role in Single-Strand Break Repair ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 binds to parp1_active Activated PARP1 parp1->parp1_active activates par Poly(ADP-ribose) (PAR) Chain Synthesis parp1_active->par catalyzes recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) par->recruitment acts as scaffold for repair DNA Repair recruitment->repair facilitates parp1_in_6 This compound parp1_in_6->parp1_active inhibits

Caption: Simplified signaling pathway of PARP1 in DNA repair.

References

Application Notes and Protocols for Parp1-IN-6 Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-6, also referred to as TP-3, is a novel small molecule inhibitor demonstrating a dual mechanism of action by targeting both tubulin polymerization and Poly(ADP-ribose) polymerase-1 (PARP-1). This dual inhibition presents a promising strategy in cancer therapy by concurrently disrupting microtubule dynamics, leading to mitotic arrest, and inhibiting the DNA damage repair pathway, which can induce synthetic lethality in cancer cells with specific vulnerabilities. These application notes provide a comprehensive protocol for assessing the cytotoxicity of this compound in various cancer cell lines, along with its mechanism of action and relevant cellular effects.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a non-cancerous human breast epithelial cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)[1]
MCF-7 Breast Cancer0.7
HepG2 Liver Cancer0.9
HeLa Cervical Cancer1.1
SK-OV-3 Ovarian Cancer1.7
MCF-10A Normal Breast Epithelial> 10

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects through the dual inhibition of tubulin and PARP-1. The following diagram illustrates the key signaling pathways affected by this inhibitor.

cluster_tubulin Tubulin Inhibition cluster_parp PARP-1 Inhibition Parp1-IN-6_tubulin This compound Tubulin Tubulin Dimers Parp1-IN-6_tubulin->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Parp1-IN-6_parp This compound PARP1 PARP-1 Parp1-IN-6_parp->PARP1 Inhibits DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP1 Activates PARylation PARylation PARP1->PARylation Repair_Proteins DNA Repair Protein Recruitment PARylation->Repair_Proteins DNA_Repair Base Excision Repair Repair_Proteins->DNA_Repair DNA_Repair->Apoptosis Inhibition leads to Double-Strand Breaks

Mechanism of Action of this compound

Experimental Workflow

The following diagram outlines the general workflow for conducting a cytotoxicity assay to determine the IC50 value of this compound in cancer cell lines.

Start Start Cell_Culture 1. Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with Serial Dilutions of this compound Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 5. Perform Cytotoxicity Assay (e.g., MTT, SRB, or CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 6. Measure Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Analysis 7. Calculate Cell Viability and IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End

Cytotoxicity Assay Workflow

Experimental Protocols

This section provides detailed protocols for three common cytotoxicity assays: MTT, Sulforhodamine B (SRB), and CellTiter-Glo. The choice of assay may depend on the specific cell line, laboratory equipment, and desired endpoint. The MTT assay was used to generate the data presented above.[2][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.01 µM to 100 µM is recommended based on its known enzymatic IC50 values.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plate five times with the wash solution.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate five times with the wash solution to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of Tris base solution to each well.

    • Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 562 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[2][3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation and Equilibration:

    • Thaw the CellTiter-Glo® Reagent and bring it to room temperature.

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

  • Assay Procedure:

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[2]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Data Analysis

  • Calculate Percent Viability:

    • Subtract the average absorbance/luminescence of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.

References

Application Notes and Protocols for Detecting PARP1 Cleavage Induced by Parp1-IN-6 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair and the maintenance of genomic stability. In response to DNA damage, PARP1 is activated and synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. The cleavage of PARP1, a hallmark of apoptosis, is executed by caspases, primarily caspase-3 and caspase-7. This cleavage event separates the N-terminal DNA-binding domain (24 kDa) from the C-terminal catalytic domain (89 kDa), rendering the enzyme inactive and preventing DNA repair, thus promoting apoptosis.[1][2]

Parp1-IN-6 is a potent dual inhibitor of PARP1 and tubulin, with IC50 values of 0.48 µM and 0.94 µM, respectively.[3] Its mechanism of action involves the inhibition of PARP1's enzymatic activity and interference with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. The induction of apoptosis by this compound can be effectively monitored by detecting the cleavage of PARP1 using Western blotting.

This document provides a detailed protocol for the detection of PARP1 cleavage in cultured cells treated with this compound, offering a reliable method to assess the pro-apoptotic efficacy of this compound.

Signaling Pathway and Experimental Workflow

The signaling pathway leading to PARP1 cleavage upon treatment with a PARP inhibitor like this compound involves the induction of DNA damage and subsequent activation of apoptotic pathways. Inhibition of PARP1's DNA repair function leads to an accumulation of DNA lesions, which can trigger the intrinsic apoptotic pathway. This culminates in the activation of executioner caspases that cleave PARP1.

Signaling Pathway of this compound Induced PARP1 Cleavage Parp1_IN_6 This compound PARP1 PARP1 Parp1_IN_6->PARP1 Inhibition DNA_Damage DNA Damage Accumulation PARP1->DNA_Damage Suppression of DNA Repair Apoptosis Apoptosis Induction DNA_Damage->Apoptosis Caspases Caspase Activation (e.g., Caspase-3/7) Apoptosis->Caspases Full_Length_PARP1 Full-length PARP1 (116 kDa) Caspases->Full_Length_PARP1 Cleavage PARP1_Cleavage PARP1 Cleavage Cleaved_PARP1 Cleaved PARP1 (89 kDa fragment) Full_Length_PARP1->Cleaved_PARP1 Western Blot Experimental Workflow cluster_0 Sample Preparation cluster_1 Immunoblotting cluster_2 Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

References

Application Notes: Visualizing Tubulin Disruption by Parp1-IN-6 using Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parp1-IN-6 is a chemical probe targeting Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and other cellular processes.[1][2] PARP inhibitors, a class of molecules to which this compound belongs, function by competing with the natural substrate NAD+, thereby inhibiting the enzymatic activity of PARP1.[3][4] This inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways, making PARP inhibitors a promising class of anticancer drugs.[1] Beyond its role in DNA repair, emerging evidence suggests a connection between PARP1 activity and the regulation of the cellular cytoskeleton.[5][6] This has led to investigations into the effects of PARP inhibitors on microtubule dynamics.

Mechanism of Action of PARP Inhibitors and Link to Cytoskeleton

PARP1 is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins.[1][7] This process, known as PARylation, creates a scaffold to recruit DNA repair factors.[2] PARP inhibitors block this catalytic activity, leading to the "trapping" of PARP1 on DNA, which is cytotoxic to cancer cells.[1][4]

The cytoskeleton, a complex network of protein filaments including microtubules, is crucial for maintaining cell shape, division, and intracellular transport. Some studies suggest that PARP1 activity can influence the organization of the cytoskeleton. For instance, PARP inhibition has been shown to affect the actin cytoskeleton through the regulation of Rho GTPases.[5] While direct, extensive research specifically linking this compound to tubulin disruption is not yet widely published, the broader family of PARP proteins is known to regulate microtubule dynamics.[6] Therefore, it is hypothesized that inhibiting PARP1 with this compound could lead to alterations in the microtubule network. Immunofluorescence staining is an essential technique to visualize and quantify such potential disruptions.

PARP1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Pharmacological Intervention DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using Microtubules Microtubule Network PARP1->Microtubules regulates NAD NAD+ NAD->PARP1 DNA_Repair DNA Repair PAR->DNA_Repair recruits proteins for Tubulin Tubulin Tubulin->Microtubules polymerizes into Parp1_IN_6 This compound Parp1_IN_6->PARP1 inhibits Parp1_IN_6->Microtubules potential disruption

Caption: Hypothetical pathway of this compound action leading to microtubule disruption.

Data Presentation

Quantitative analysis of immunofluorescence images is crucial for objectively assessing the effects of this compound on the microtubule network. The following table presents hypothetical data based on the type of measurements that can be extracted from such experiments.[8][9][10]

Treatment GroupConcentration (µM)Mean Microtubule Length (µm)Microtubule Density (A.U.)Percentage of Cells with Disrupted Tubulin (%)
Vehicle Control015.2 ± 1.81.00 ± 0.125 ± 2
This compound112.8 ± 2.10.85 ± 0.1525 ± 5
This compound59.5 ± 2.50.62 ± 0.1860 ± 8
This compound107.1 ± 2.90.45 ± 0.2185 ± 6
Nocodazole (Positive Control)15.3 ± 1.50.28 ± 0.1095 ± 3

Data are represented as mean ± standard deviation. A.U. = Arbitrary Units.

Protocols: Immunofluorescence Staining for Tubulin

This protocol provides a detailed methodology for the immunofluorescence staining of α-tubulin in mammalian cells to assess the disruptive effects of this compound.

Materials and Reagents

ReagentSupplierCatalog Number
Mammalian Cell Line (e.g., HeLa, A549)ATCCVaries
Dulbecco's Modified Eagle Medium (DMEM)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
This compoundVariesVaries
NocodazoleSigma-AldrichM1404
Phosphate-Buffered Saline (PBS)VariesVaries
Formaldehyde, 4% in PBSVariesVaries
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Primary Antibody: Mouse anti-α-tubulinSigma-AldrichT5168
Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488InvitrogenA11001
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
Glass bottom dishes or coverslipsVariesVaries

Experimental Protocol

  • Cell Culture and Treatment:

    • Seed mammalian cells onto glass coverslips or glass-bottom dishes at a density that will result in 50-70% confluency at the time of the experiment.

    • Culture cells overnight in complete medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

    • Prepare stock solutions of this compound and a positive control for tubulin disruption, such as nocodazole, in DMSO.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells once with pre-warmed PBS.

    • Fix the cells by adding 4% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.[11]

  • Permeabilization:

    • Remove the formaldehyde solution and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step allows the antibodies to access the intracellular antigens.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation:

    • Dilute the primary anti-α-tubulin antibody in the blocking buffer (a common dilution is 1:1000).

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Remove the primary antibody solution and wash the cells three times with PBS for 10 minutes each.

    • Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the blocking buffer (a common dilution is 1:1000). Protect the antibody from light.

    • Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 10 minutes each, protected from light.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells a final two times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488).

    • Quantify microtubule disruption using image analysis software (e.g., ImageJ/Fiji). Parameters to measure can include microtubule length, density, and the percentage of cells showing a disorganized microtubule network.[9][10]

Immunofluorescence_Workflow start Start: Seed Cells on Coverslips culture Cell Culture (24h) start->culture treatment Treat with this compound culture->treatment wash1 Wash with PBS treatment->wash1 fixation Fixation (4% Formaldehyde) wash1->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Alexa Fluor 488) primary_ab->secondary_ab dapi Counterstain (DAPI) secondary_ab->dapi mount Mount Coverslip dapi->mount imaging Fluorescence Microscopy mount->imaging analysis Image Analysis & Quantification imaging->analysis end End: Report Results analysis->end

Caption: Workflow for immunofluorescence staining of tubulin.

References

Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs). Inhibition of PARP1's catalytic activity can lead to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

A critical mechanism of action for many PARP inhibitors (PARPi) is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex. This trapped complex is a significant physical impediment to DNA replication and transcription, proving to be even more cytotoxic than the loss of PARP1's enzymatic function alone. Therefore, quantifying the PARP trapping efficiency of a novel inhibitor is essential for its preclinical characterization.

Parp1-IN-6 has been identified as a dual inhibitor of tubulin and PARP1, with an IC50 of 0.48 μM for PARP1 enzymatic activity[1][2]. These application notes provide detailed protocols for performing both biochemical and cell-based PARP trapping assays to characterize the PARP1 trapping potential of this compound.

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway PARP1 Signaling in Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) bound to DNA PARP1_inactive->PARP1_active binds Auto_PARylation Auto-PARylation PARP1_active->Auto_PARylation catalyzes Parp1_IN_6 This compound PARP1_active->Parp1_IN_6 inhibited by Trapped_Complex Trapped PARP1-DNA Complex NAD NAD+ NAD->Auto_PARylation substrate PAR Poly(ADP-ribose) (PAR) Chains DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PAR->DDR_Proteins recruits Auto_PARylation->PAR produces PARP1_dissociated PARP1 Dissociates Auto_PARylation->PARP1_dissociated leads to SSB_Repair SSB Repair DDR_Proteins->SSB_Repair mediate Parp1_IN_6->Trapped_Complex stabilizes Replication_Fork_Collapse Replication Fork Collapse & Cell Death Trapped_Complex->Replication_Fork_Collapse leads to

Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of PARP trapping by an inhibitor.

Quantitative Data Summary

While the enzymatic inhibitory potency of this compound has been determined, its specific PARP trapping efficiency has not been reported in the available literature. The following tables provide the known inhibitory constant for this compound and comparative trapping data for other well-characterized PARP inhibitors to serve as a reference.

Table 1: PARP1 Enzymatic Inhibition Data for this compound

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundPARP1Enzymatic Assay0.48[1][2]

Table 2: Comparative PARP1 Trapping Potency of Clinically Relevant PARP Inhibitors

PARP InhibitorPARP1 Trapping EC50 (nM) (Biochemical Assay)Relative Trapping PotencyReference
Talazoparib~2Very High[3]
Niraparib~20High[3]
Olaparib~30Moderate[3]
Rucaparib~30Moderate[1]
Veliparib>1000Low[3]

Note: The EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal PARP trapping effect. A lower EC50 value indicates higher trapping potency.

Experimental Protocols

Two primary methods are described for assessing the PARP trapping activity of this compound: a biochemical fluorescence polarization assay and a cell-based chromatin fractionation assay.

Protocol 1: Biochemical PARP1 Trapping Assay using Fluorescence Polarization (FP)

This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide in a purified system.

Experimental Workflow:

FP_Workflow Fluorescence Polarization PARP Trapping Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents: - PARP1 Enzyme - Fluorescent DNA Probe - Assay Buffer - NAD+ - this compound dilutions Mix_Components 1. Mix PARP1, DNA Probe, and this compound/Control Reagents->Mix_Components Incubate1 2. Incubate at RT Mix_Components->Incubate1 Add_NAD 3. Add NAD+ to initiate auto-PARylation Incubate1->Add_NAD Incubate2 4. Incubate at RT Add_NAD->Incubate2 Read_FP 5. Read Fluorescence Polarization (mP) Incubate2->Read_FP Plot_Data Plot mP vs. [this compound] Read_FP->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Caption: Workflow for the fluorescence polarization-based PARP trapping assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide with a single-strand break (e.g., 5'-FAM labeled)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT)

  • NAD+ solution

  • This compound (dissolved in DMSO)

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence polarization plate reader

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in PARP assay buffer. A suggested starting concentration range is 0.01 to 100 µM, bracketing the known IC50.

    • Dilute recombinant PARP1 and the fluorescent DNA probe to their optimal working concentrations in cold PARP assay buffer. These concentrations should be determined empirically but are typically in the low nanomolar range.

  • Assay Plate Setup:

    • Blank wells: Assay buffer only.

    • Low FP control (No Trapping): PARP1, DNA probe, NAD+, and DMSO (vehicle control).

    • High FP control (Maximal Trapping): PARP1, DNA probe, and DMSO (no NAD+).

    • Test wells: PARP1, DNA probe, NAD+, and serial dilutions of this compound.

  • Assay Procedure:

    • Add PARP assay buffer to all wells.

    • Add the diluted this compound or DMSO vehicle to the appropriate wells.

    • Add the diluted PARP1 enzyme to all wells except the blank.

    • Add the fluorescent DNA probe to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow for PARP1 to bind to the DNA and the inhibitor.

    • Initiate the reaction by adding a concentrated solution of NAD+ to all wells except the "High FP control" wells.

    • Incubate for an additional 60 minutes at room temperature, protected from light, to allow for auto-PARylation and dissociation of PARP1 in the absence of a trapping inhibitor.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.

    • Subtract the average mP value of the blank wells from all other wells.

    • The percentage of PARP1 trapping can be calculated for each concentration of this compound using the following formula: % Trapping = [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)] * 100

    • Plot the % Trapping against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Cell-Based PARP1 Trapping Assay by Chromatin Fractionation and Western Blot

This method assesses the amount of PARP1 associated with chromatin in cells treated with the inhibitor, providing a physiologically relevant measure of PARP trapping.

Experimental Workflow:

Cellular_Workflow Cell-Based PARP Trapping Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Subcellular Fractionation cluster_analysis Analysis Seed_Cells 1. Seed cells and allow to adhere overnight Treat_Cells 2. Treat with this compound and/or DNA damaging agent Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest and lyse cells in cytoplasmic buffer Treat_Cells->Harvest_Cells Isolate_Nuclei 4. Isolate nuclei by centrifugation Harvest_Cells->Isolate_Nuclei Extract_Soluble 5. Extract soluble nuclear proteins Isolate_Nuclei->Extract_Soluble Isolate_Chromatin 6. Isolate chromatin-bound protein fraction Extract_Soluble->Isolate_Chromatin SDS_PAGE 7. SDS-PAGE and Western Blot Isolate_Chromatin->SDS_PAGE Probe_Antibodies 8. Probe with antibodies for PARP1 and Histone H3 SDS_PAGE->Probe_Antibodies Quantify_Bands 9. Densitometric analysis Probe_Antibodies->Quantify_Bands

Caption: Workflow for the cell-based PARP trapping assay using chromatin fractionation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Cell culture medium, FBS, and supplements

  • This compound

  • Optional: DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Subcellular protein fractionation kit or buffers (Cytoplasmic, Nuclear Soluble, and Chromatin-Bound extraction buffers)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-PARP1, anti-Histone H3 (chromatin loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a defined period (e.g., 4-24 hours). Include a DMSO vehicle control.

    • Optional: To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent like MMS (e.g., 0.01%) for the last 30-60 minutes of the inhibitor treatment.

  • Chromatin Fractionation:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Perform subcellular fractionation according to the manufacturer's protocol of a commercial kit or using established laboratory protocols. This typically involves sequential incubations in hypotonic cytoplasmic lysis buffer, a nuclear soluble extraction buffer, and finally a buffer that solubilizes chromatin-bound proteins.

    • Ensure protease and phosphatase inhibitors are added to all buffers.

  • Protein Quantification:

    • Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein amounts for each sample from the chromatin-bound fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PARP1.

    • Probe the same membrane with a primary antibody against Histone H3 as a loading control for the chromatin fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the PARP1 and Histone H3 bands using image analysis software (e.g., ImageJ).

    • Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.

    • Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

Conclusion

The provided protocols offer robust methods to evaluate the PARP trapping capabilities of this compound. The fluorescence polarization assay provides a high-throughput, quantitative measure of biochemical trapping potency (EC50), while the cell-based chromatin fractionation assay confirms the inhibitor's ability to trap PARP1 on chromatin in a cellular context. Characterizing the PARP trapping efficiency is a critical step in the preclinical development of novel PARP inhibitors and will provide valuable insights into the mechanism of action and potential therapeutic efficacy of this compound.

References

Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with Parp1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro tubulin polymerization assay to evaluate the effects of Parp1-IN-6, a dual inhibitor of tubulin and Poly (ADP-ribose) polymerase-1 (PARP-1).

Introduction

Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.

This compound has been identified as a dual inhibitor, targeting both tubulin polymerization and PARP-1.[3] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy in cancer therapy.[4][5][6] The dual-activity of this compound presents a promising avenue for cancer treatment by simultaneously targeting two distinct and crucial cellular processes.

This document outlines the materials and methods for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound on tubulin assembly. The assay monitors the change in turbidity or fluorescence that occurs as tubulin dimers polymerize into microtubules.[7][8]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against its targets.

CompoundTargetIC50 (µM)
This compoundTubulin0.94[3]
This compoundPARP-10.48[3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the dual inhibitory mechanism of this compound, targeting both tubulin polymerization and the PARP-1 DNA repair pathway.

cluster_0 Tubulin Polymerization Pathway cluster_1 PARP-1 DNA Repair Pathway tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization parp1_in_6_tubulin This compound parp1_in_6_tubulin->tubulin Inhibition dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 Activation par Poly(ADP-ribose) (PAR) parp1->par PARylation dna_repair DNA Repair par->dna_repair Recruitment of Repair Proteins parp1_in_6_parp This compound parp1_in_6_parp->parp1 Inhibition start Start: Prepare Reagents on Ice prepare_plate Pre-warm 96-well plate to 37°C start->prepare_plate add_buffer Add Polymerization Buffer and GTP to wells prepare_plate->add_buffer add_compounds Add this compound, Controls (DMSO, Paclitaxel), and Test Compounds add_buffer->add_compounds add_tubulin Add Purified Tubulin Solution to Initiate Polymerization add_compounds->add_tubulin measure Measure Absorbance (340-350 nm) or Fluorescence every minute for 30-90 min at 37°C add_tubulin->measure analyze Analyze Data: Plot Absorbance vs. Time, Determine Vmax and IC50 measure->analyze

References

Application Notes and Protocols for Clonogenic Survival Assay with Parp1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in DNA single-strand break repair.[1][2] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] Parp1-IN-6 is a potent dual inhibitor of both PARP1 and tubulin, with IC50 values of 0.48 µM and 0.94 µM, respectively.[5] This dual mechanism of action makes it a compound of significant interest for cancer research.

The clonogenic survival assay is the gold standard method for assessing the long-term reproductive viability of cells after exposure to cytotoxic agents.[6][7] This assay determines the ability of a single cell to proliferate and form a colony of at least 50 cells.[6] It is a valuable tool for evaluating the efficacy of anti-cancer drugs, including PARP inhibitors.

These application notes provide a detailed protocol for setting up and performing a clonogenic survival assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response pathway. Upon DNA damage, PARP1 is recruited to the site of the lesion and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery. Inhibition of PARP1 disrupts this process, leading to the accumulation of DNA damage and ultimately cell death, particularly in cells with compromised homologous recombination repair.

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation and DNA Repair cluster_2 Effect of this compound cluster_3 Cellular Outcomes DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 recruits PAR PAR Synthesis PARP1->PAR catalyzes Accumulated DNA Damage Accumulated DNA Damage DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA Repair DNA Repair DNA_Repair_Proteins->DNA Repair mediates Cell Survival Cell Survival DNA Repair->Cell Survival This compound This compound This compound->PARP1 inhibits Cell Cycle Arrest Cell Cycle Arrest Accumulated DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: PARP1 signaling in DNA damage response and its inhibition by this compound.

Experimental Workflow

The clonogenic survival assay involves seeding cells at a low density, treating them with the compound of interest, allowing sufficient time for colony formation, and finally staining and counting the colonies to determine the surviving fraction.

Clonogenic_Assay_Workflow cluster_cell_prep 1. Cell Preparation cluster_seeding 2. Cell Seeding cluster_treatment 3. Treatment cluster_colony_growth 4. Colony Formation cluster_staining_analysis 5. Staining and Analysis Harvest_Cells Harvest and count cells Prepare_Suspension Prepare single-cell suspension Harvest_Cells->Prepare_Suspension Seed_Plates Seed cells in 6-well plates at optimized density Prepare_Suspension->Seed_Plates Add_Inhibitor Add this compound at various concentrations Seed_Plates->Add_Inhibitor Incubate Incubate for 24-72 hours Add_Inhibitor->Incubate Replace_Medium Replace with fresh medium Incubate->Replace_Medium Incubate_Colonies Incubate for 10-14 days Replace_Medium->Incubate_Colonies Fix_Stain Fix and stain colonies (e.g., with crystal violet) Incubate_Colonies->Fix_Stain Count_Colonies Count colonies (>50 cells) Fix_Stain->Count_Colonies Calculate_SF Calculate Plating Efficiency and Surviving Fraction Count_Colonies->Calculate_SF

Caption: Experimental workflow for the clonogenic survival assay.

Detailed Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% v/v methanol)

  • Fixation solution (e.g., 100% methanol or a 1:7 mixture of acetic acid and methanol)[8]

  • Dimethyl sulfoxide (DMSO)

Protocol

1. Cell Preparation and Seeding:

  • Culture cells to approximately 80-90% confluency.

  • Harvest the cells by trypsinization and prepare a single-cell suspension in complete medium.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Determine the optimal seeding density for each cell line. This is a critical step and may require a preliminary experiment. The goal is to obtain 50-150 countable colonies in the control (untreated) wells.[6]

  • Seed the appropriate number of cells into each well of a 6-well plate containing 2 mL of complete medium. Gently swirl the plate to ensure even distribution of cells.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

2. Treatment with this compound:

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve the desired final concentrations. A suggested starting range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plates for 24 to 72 hours. The optimal exposure time may vary between cell lines and should be determined empirically.[9]

3. Colony Formation:

  • After the treatment period, remove the medium containing this compound.

  • Gently wash the cells once with PBS.

  • Add 2 mL of fresh, drug-free complete medium to each well.

  • Incubate the plates for 10 to 14 days, or until colonies are visible to the naked eye. The incubation time will depend on the growth rate of the cell line.

  • Monitor the plates every 2-3 days and change the medium if necessary (e.g., if the medium becomes acidic, indicated by a color change).

4. Staining and Counting:

  • Once the colonies are of a sufficient size (at least 50 cells), carefully remove the medium.

  • Gently wash the wells with PBS.

  • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 10-15 minutes at room temperature.[10]

  • Remove the fixation solution.

  • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.

  • Carefully remove the crystal violet solution and wash the wells with tap water until the background is clear.

  • Allow the plates to air dry completely.

  • Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. Colonies can be counted manually using a microscope or with automated colony counting software.

Data Presentation and Analysis

Data Tables

Table 1: Optimization of Cell Seeding Density

Cell LineSeeding Density (cells/well)Average Number of Colonies (Control)Plating Efficiency (%)
HeLa 2008542.5
50021042.0
100040540.5
MCF-7 5006513.0
100012512.5
200024012.0
A549 3009531.7
60018530.8
120035029.2

Table 2: Clonogenic Survival Data for HeLa Cells Treated with this compound

This compound (µM)Number of Cells SeededAverage Number of ColoniesPlating Efficiency (%)Surviving Fraction
0 (Control)2008542.51.00
0.12007236.00.85
0.52004522.50.53
1.05005511.00.26
2.51000424.20.10
5.02000201.00.02
10.0500050.1<0.01
Data Analysis
  • Plating Efficiency (PE): This is the percentage of seeded cells that form colonies in the control (untreated) group. It reflects the intrinsic ability of the cells to proliferate under the experimental conditions.

    • Formula: PE = (Number of colonies formed / Number of cells seeded) x 100%[1]

  • Surviving Fraction (SF): This is the fraction of cells that survive the treatment compared to the control group.

    • Formula: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)[1]

  • Dose-Response Curve: Plot the Surviving Fraction as a function of the this compound concentration. This will generate a dose-response curve from which the IC50 value (the concentration of the drug that inhibits colony formation by 50%) can be determined.[11]

Troubleshooting

IssuePossible CauseSolution
No or very few colonies in control wells Cell seeding density is too low.Optimize seeding density by testing a range of cell numbers.
Cells are not healthy.Use cells from a fresh culture and ensure they are in the exponential growth phase.
Too many colonies to count accurately Cell seeding density is too high.Reduce the number of cells seeded.
Uneven colony distribution Improper mixing of cells during seeding.Gently swirl the plate after seeding to ensure even distribution.
High background staining Incomplete washing after staining.Wash the plates thoroughly with water until the background is clear.
Variable results between replicates Inconsistent cell counting or seeding.Ensure accurate cell counting and careful pipetting.
Edge effects in the 6-well plate.Avoid using the outermost wells or ensure consistent media volume.

Interpretation of Results and Implications of Dual Inhibition

A decrease in the surviving fraction with increasing concentrations of this compound indicates that the compound has a cytotoxic effect on the tested cell line. The IC50 value derived from the dose-response curve provides a quantitative measure of its potency.

It is important to consider the dual inhibitory nature of this compound, which targets both PARP1 and tubulin.[5] Tubulin is a key component of the cytoskeleton and is essential for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. Therefore, the observed reduction in clonogenic survival is likely a combined effect of PARP1 inhibition, leading to DNA damage accumulation, and tubulin inhibition, disrupting cell division. Further experiments, such as cell cycle analysis and western blotting for markers of DNA damage and apoptosis, can help to dissect the relative contributions of each mechanism. The dual-targeting approach may offer advantages in overcoming drug resistance that can develop with single-target agents.[12]

References

Application Notes and Protocols for Parp1-IN-6 In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo xenograft studies to evaluate the efficacy of Parp1-IN-6, a dual inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin.[1] The following protocols and guidelines are designed to ensure robust and reproducible experimental outcomes.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair pathways.[2][3][4] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound is a novel small molecule that not only inhibits PARP-1 but also targets tubulin, suggesting a dual mechanism of action that could lead to enhanced anti-tumor activity.[1] In vivo xenograft models are indispensable for evaluating the preclinical efficacy of such novel anti-cancer agents.[5] This document outlines a detailed protocol for assessing the anti-tumor effects of this compound in a subcutaneous xenograft mouse model.

PARP1 Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway. Upon DNA damage, PARP-1 is recruited to the site of single-strand breaks (SSBs) and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery. Inhibition of PARP-1 catalytic activity or "trapping" of PARP-1 on DNA can lead to the accumulation of unrepaired SSBs, which can then collapse replication forks, resulting in cytotoxic double-strand breaks (DSBs). In cells with homologous recombination deficiency (HRD), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

PARP1_Signaling_Pathway cluster_nucleus Nucleus cluster_hrd Homologous Recombination Deficiency (HRD) cluster_inhibition Inhibition by this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork unrepaired SSB leads to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Complex recruits DNA_Repair_Complex->DNA_Damage repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into Synthetic_Lethality Synthetic Lethality / Apoptosis DSB->Synthetic_Lethality leads to Parp1_IN_6 This compound Parp1_IN_6->PARP1 inhibits & traps

Caption: PARP1 signaling in DNA damage and the effect of this compound.

Experimental Design and Protocols

A well-designed in vivo xenograft study is critical for obtaining meaningful data. The following sections detail the necessary steps, from cell line selection to data analysis.

Experimental Workflow

The overall workflow for a typical in vivo xenograft study is depicted below. This process includes initial cell culture, implantation of tumor cells into immunodeficient mice, a period of tumor growth, randomization of animals into treatment groups, administration of the therapeutic agent, and subsequent monitoring and data collection.

Xenograft_Workflow cluster_workflow Experimental Workflow cluster_treatment Treatment Phase Cell_Culture 1. Cell Line Selection & Culture Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Treatment_Drug This compound Randomization->Treatment_Drug Monitoring 5. Efficacy & Toxicity Monitoring Treatment_Vehicle->Monitoring Treatment_Drug->Monitoring Endpoint 6. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Materials and Reagents
  • Cell Line: A human cancer cell line with known sensitivity to PARP inhibitors (e.g., BRCA1/2 deficient ovarian, breast, or prostate cancer cell lines). For this protocol, we will use CAPAN-1 (pancreatic cancer, BRCA2 mutant) as an example.

  • Animals: Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • This compound: Synthesized and purified.

  • Vehicle: A suitable vehicle for dissolving this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Matrigel: For co-injection with tumor cells to enhance tumor take rate.

  • Anesthetics: Isoflurane or ketamine/xylazine cocktail.

  • Calipers: For tumor measurement.

  • Animal Balance: For monitoring body weight.

Detailed Protocol

1. Cell Culture and Preparation a. Culture CAPAN-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. b. Passage cells every 2-3 days to maintain exponential growth. c. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10^7 cells/100 µL. Keep cells on ice until injection.

2. Tumor Cell Implantation a. Anesthetize the mice using isoflurane or an appropriate anesthetic. b. Shave the right flank of each mouse and sterilize the injection site with 70% ethanol. c. Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse. d. Monitor the animals until they have fully recovered from anesthesia.

3. Tumor Growth Monitoring and Randomization a. Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2. c. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Ensure that the average tumor volume is similar across all groups. d. Record the body weight of each mouse.

4. Drug Administration a. Prepare the this compound formulation in the designated vehicle on each day of dosing. b. Treatment groups could include:

  • Group 1: Vehicle control (e.g., administered orally, daily).
  • Group 2: this compound (e.g., 25 mg/kg, administered orally, daily).
  • Group 3: this compound (e.g., 50 mg/kg, administered orally, daily).
  • Group 4: Positive control (e.g., a standard-of-care PARP inhibitor like Olaparib, administered at a clinically relevant dose). c. Administer the treatments for a predefined period (e.g., 21 consecutive days).

5. Efficacy and Toxicity Monitoring a. Measure tumor volume and body weight twice weekly throughout the study. b. Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss exceeding 20% of the initial body weight. c. The primary efficacy endpoint is tumor growth inhibition (TGI).

6. Endpoint Analysis a. At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines. b. Excise the tumors, weigh them, and fix a portion in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3). c. Snap-freeze a portion of the tumor tissue for pharmacodynamic biomarker analysis (e.g., measuring PAR levels by ELISA or Western blot to confirm target engagement).

Data Presentation

Quantitative data from the xenograft study should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Summary of Tumor Growth Inhibition

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)P-value vs. Vehicle
Vehicle ControlDaily, p.o.1500 ± 150--
This compound25 mg/kg, daily, p.o.800 ± 9546.7%<0.05
This compound50 mg/kg, daily, p.o.450 ± 6070.0%<0.001
Positive Control50 mg/kg, daily, p.o.550 ± 7563.3%<0.01

% TGI is calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Table 2: Summary of Animal Body Weight Changes

Treatment GroupDose and ScheduleMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight Change (%)
Vehicle ControlDaily, p.o.20.5 ± 0.522.0 ± 0.6+7.3%
This compound25 mg/kg, daily, p.o.20.3 ± 0.421.5 ± 0.5+5.9%
This compound50 mg/kg, daily, p.o.20.6 ± 0.520.0 ± 0.7-2.9%
Positive Control50 mg/kg, daily, p.o.20.4 ± 0.420.8 ± 0.6+2.0%

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

This document provides a detailed framework for the preclinical in vivo evaluation of this compound in a xenograft model. Adherence to these protocols will enable researchers to generate robust and reliable data on the efficacy and tolerability of this novel dual-targeting anti-cancer agent. Best practices in animal welfare and experimental design are crucial for the successful translation of preclinical findings.[6]

References

Application Notes and Protocols: Live-Cell Imaging of Parp1-IN-6 Effects on Mitosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA damage repair and a validated target in oncology.[1][2][3] Inhibitors of PARP1 have shown significant efficacy in treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[4][5] The mechanism of action of PARP inhibitors (PARPi) involves the trapping of PARP1 on DNA, which leads to the accumulation of single-strand breaks that are converted into double-strand breaks during DNA replication.[4] These unresolved DNA lesions are then carried into mitosis, resulting in a variety of mitotic defects, including chromosome bridges, lagging chromosomes, and cytokinesis failure, ultimately leading to cell death.[5][6][7] This application note provides a detailed protocol for the live-cell imaging of the mitotic effects of a novel PARP1 inhibitor, Parp1-IN-6. The protocol outlines the necessary materials, step-by-step procedures for cell culture, sample preparation, live-cell imaging, and data analysis.

Introduction

Live-cell imaging is a powerful technique to study the dynamic cellular processes affected by drug treatment in real-time.[8][9] By fluorescently labeling key cellular components, such as chromosomes and microtubules, researchers can directly visualize and quantify the effects of compounds like this compound on mitotic progression. This protocol is designed to enable the detailed characterization of the mitotic phenotype induced by this compound, providing valuable insights into its mechanism of action and potential therapeutic applications.

Signaling Pathway of PARP1 Inhibition Leading to Mitotic Defects

PARP1 plays a crucial role in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[10] Inhibition of PARP1's catalytic activity and, more importantly, the trapping of PARP1-DNA complexes, prevents the efficient repair of these lesions.[4][5] As the cell progresses through S-phase, these unrepaired single-strand breaks encounter the replication machinery, leading to the formation of double-strand breaks. In cells with compromised homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be faithfully repaired. Consequently, the damaged DNA is carried into mitosis, where it manifests as chromosomal aberrations.

PARP1_Inhibition_Pathway cluster_S_Phase S-Phase cluster_Mitosis Mitosis ssb Single-Strand DNA Breaks parp1 PARP1 ssb->parp1 recruits dsb Double-Strand Breaks ssb->dsb leads to parp1->ssb binds trapped_parp1 Trapped PARP1-DNA Complex parp1->trapped_parp1 parp1_in_6 This compound parp1_in_6->parp1 inhibits & traps trapped_parp1->dsb exacerbates replication_fork Replication Fork replication_fork->ssb encounters mitotic_defects Mitotic Defects (Chromosome Bridges, Lagging Chromosomes) dsb->mitotic_defects causes cell_death Cell Death mitotic_defects->cell_death results in Live_Cell_Imaging_Workflow cell_culture Cell Culture (H2B-GFP/α-tubulin-mCherry cells) cell_seeding Cell Seeding in Glass-Bottom Dishes cell_culture->cell_seeding drug_treatment This compound Treatment cell_seeding->drug_treatment live_imaging Live-Cell Imaging (Time-Lapse Microscopy) drug_treatment->live_imaging data_analysis Data Analysis (Mitotic Timing, Defects) live_imaging->data_analysis quantification Quantification and Tabulation of Results data_analysis->quantification

References

Troubleshooting & Optimization

Optimizing Parp1-IN-6 Concentration for Cell Culture Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Parp1-IN-6 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual inhibitor, meaning it targets two different proteins in the cell: Poly(ADP-ribose) polymerase-1 (PARP1) and tubulin. It has IC50 values of 0.48 µM for PARP-1 and 0.94 µM for tubulin.[1][2] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks. By inhibiting PARP1, this compound prevents the repair of these breaks, which can lead to the formation of more toxic double-strand breaks during DNA replication, ultimately causing cell death, particularly in cancer cells with existing DNA repair defects. Its inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Q2: What is a good starting concentration for this compound in my cell culture experiments?

A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its IC50 values, a concentration range of 0.1 µM to 10 µM is recommended for initial testing. The optimal concentration will vary depending on the cell line and the specific biological question being addressed. For example, lower concentrations may be sufficient to observe PARP1 inhibition, while higher concentrations will also engage the tubulin-inhibitory activity.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I confirm that this compound is inhibiting PARP1 activity in my cells?

The most common method to confirm PARP1 inhibition is to measure the levels of poly(ADP-ribose) (PAR), the product of PARP1 enzymatic activity. This can be done by Western blotting using an anti-PAR antibody. In response to a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent), PARP1 becomes activated, leading to a significant increase in PAR levels. Pre-treatment with this compound should abrogate this increase in a dose-dependent manner.

Q5: How can I differentiate the effects of PARP1 inhibition from tubulin inhibition when using this compound?

Distinguishing between the two activities of this compound is crucial for accurate data interpretation. Here are a few strategies:

  • Dose-response analysis: Since the IC50 for PARP1 is lower than for tubulin, there may be a concentration window where you observe significant PARP1 inhibition with minimal effects on microtubule dynamics.

  • Comparative studies: Compare the effects of this compound to a specific PARP1 inhibitor (e.g., Olaparib) and a specific tubulin inhibitor (e.g., Paclitaxel) in parallel experiments.

  • Phenotypic analysis: Assess specific cellular phenotypes associated with each activity. For PARP1 inhibition, look for increased DNA damage (e.g., γH2AX foci) and synthetic lethality in DNA repair-deficient cells. For tubulin inhibition, analyze microtubule morphology by immunofluorescence and assess cell cycle progression for a G2/M arrest.

Troubleshooting Guide

Problem 1: I am not seeing any effect of this compound on my cells.

  • Solution:

    • Confirm compound integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.

    • Increase concentration and/or treatment time: The initial concentration may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range and consider extending the treatment duration.

    • Check cell line sensitivity: Some cell lines may be inherently resistant to PARP or tubulin inhibitors.

    • Verify PARP1 expression: Confirm that your cell line expresses PARP1 at a detectable level using Western blotting.

Problem 2: I am observing high levels of cytotoxicity even at low concentrations.

  • Solution:

    • Reduce concentration: Your cell line may be particularly sensitive to this compound. Lower the concentration range in your experiments.

    • Shorten treatment time: High cytotoxicity can be time-dependent. Try a shorter incubation period.

    • Assess DMSO toxicity: Ensure the final DMSO concentration is not exceeding 0.1%, as higher concentrations can be toxic to cells. Run a vehicle control (medium with the same concentration of DMSO) to rule out solvent effects.

    • Consider dual-inhibition: The combined effect of PARP1 and tubulin inhibition can be highly synergistic and lead to potent cytotoxicity.

Problem 3: My Western blot results for PAR levels are inconsistent.

  • Solution:

    • Optimize DNA damage induction: Ensure that you are consistently inducing a robust PARP1 activation signal. Titrate the concentration and duration of your DNA damaging agent.

    • Use fresh lysates: Prepare fresh cell lysates for each experiment and include protease and phosphatase inhibitors in your lysis buffer.

    • Loading controls: Use a reliable loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.

    • Antibody validation: Ensure your anti-PAR antibody is specific and used at the recommended dilution.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
PARP-10.48
Tubulin0.94
Data derived from in vitro biochemical assays.[1][2]

Table 2: Example Dose-Response Data for Cell Viability

This compound Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)
0 (Control)100100
0.19598
0.57585
1.05060
5.02030
10.0510
This is example data and actual results will vary depending on the cell line and assay conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Western Blot for PARP1 Activity (PAR levels)
  • Cell Treatment: Seed cells in 6-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin).

  • Densitometry: Quantify the band intensities to determine the relative levels of PAR.

Protocol 3: Immunofluorescence for Microtubule Integrity and PARP1 Foci
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound at desired concentrations and for the desired duration. For PARP1 foci, co-treat with a DNA damaging agent.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin and/or PARP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PARylation Poly(ADP-ribosyl)ation (PAR) PARP1->PARylation catalyzes Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, etc.) PARylation->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Parp1_IN_6 This compound PARP1_Inhibition PARP1 Inhibition Parp1_IN_6->PARP1_Inhibition Tubulin_Inhibition Tubulin Inhibition Parp1_IN_6->Tubulin_Inhibition PARP1_Inhibition->PARP1 blocks Apoptosis Apoptosis PARP1_Inhibition->Apoptosis Cell_Cycle_Arrest G2/M Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: PARP1 signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Seed_Cells 1. Seed cells in appropriate culture vessel Adherence 2. Allow cells to adhere (overnight) Seed_Cells->Adherence Prepare_Inhibitor 3. Prepare serial dilutions of this compound Adherence->Prepare_Inhibitor Treat_Cells 4. Treat cells with this compound and controls Prepare_Inhibitor->Treat_Cells Incubate 5. Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Western Western Blot (e.g., for PAR levels) Incubate->Western IF Immunofluorescence (e.g., for Tubulin/PARP1) Incubate->IF

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic Start Problem Encountered No_Effect No cellular effect observed? Start->No_Effect High_Toxicity High cytotoxicity observed? Start->High_Toxicity Inconsistent_WB Inconsistent Western Blot? Start->Inconsistent_WB Check_Concentration Increase concentration/ treatment time No_Effect->Check_Concentration Yes Check_Compound Verify compound integrity No_Effect->Check_Compound Yes Check_Cell_Line Confirm cell line sensitivity and PARP1 expression No_Effect->Check_Cell_Line Yes Reduce_Concentration Decrease concentration/ treatment time High_Toxicity->Reduce_Concentration Yes Check_DMSO Verify DMSO concentration (≤ 0.1%) High_Toxicity->Check_DMSO Yes Consider_Dual_Effect Acknowledge synergistic toxicity High_Toxicity->Consider_Dual_Effect Yes Optimize_Damage Optimize DNA damage induction protocol Inconsistent_WB->Optimize_Damage Yes Fresh_Lysates Use fresh lysates and inhibitors Inconsistent_WB->Fresh_Lysates Yes Validate_Antibody Validate antibody performance Inconsistent_WB->Validate_Antibody Yes

Caption: A logical guide for troubleshooting common issues with this compound.

References

Interpreting unexpected results in Parp1-IN-6 cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp1-IN-6. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected results in cytotoxicity assays involving this inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why am I observing little to no cytotoxicity with this compound, even at high concentrations?

This is a frequently observed and often expected result. The cytotoxicity of PARP inhibitors is complex and depends heavily on their mechanism of action and the genetic background of the cell line used.

  • Mechanism of Action - Catalytic Inhibition vs. PARP Trapping: Many clinical PARP inhibitors (like Olaparib or Talazoparib) induce cytotoxicity not just by inhibiting PARP1's enzymatic activity, but by "trapping" the PARP1 protein on DNA.[1][2] These trapped PARP1-DNA complexes are highly toxic, as they obstruct DNA replication and repair.[1][3] this compound is designed as a tool to study the effects of catalytic inhibition, and it may be a "non-trapping" or "weak-trapping" inhibitor. The absence of potent trapping capability results in significantly lower cytotoxicity compared to trapping inhibitors.[4]

  • Cell Line-Specific Factors: The sensitivity of a cell line to PARP inhibition is critically dependent on its DNA repair capabilities.[5] Cells with a fully functional homologous recombination (HR) repair pathway can effectively repair the DNA lesions that accumulate when PARP1 is inhibited. Cytotoxicity is most pronounced in cells with defects in HR genes, such as BRCA1 or BRCA2, a concept known as synthetic lethality.[6][7] If your cell line is proficient in HR, you should anticipate low single-agent cytotoxicity.

  • Confirmation of Target Engagement: Before concluding that the compound is not cytotoxic, it is essential to confirm that it is entering the cells and inhibiting PARP1's catalytic activity. This can be verified by measuring the reduction of poly(ADP-ribose) (PAR) chains in response to a DNA damaging agent (e.g., hydrogen peroxide).[4]

Q2: I'm observing higher-than-expected cytotoxicity. What are the potential causes?

If this compound is causing significant cell death, particularly in cell lines expected to be resistant, consider these possibilities:

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can engage with unintended targets.[8] Some compounds with similar nomenclature have been reported to have dual activity, such as inhibiting both PARP-1 and tubulin.[9] Such off-target effects, especially on critical proteins like tubulin, can induce cytotoxicity independent of PARP1 inhibition. It is crucial to consult the specific datasheet for your batch of this compound and consider using it at the lowest effective concentration for PARP1 inhibition.

  • Cell Line Hypersensitivity: The cell line you are using may have an uncharacterized defect in a DNA repair pathway, making it particularly vulnerable to PARP1 inhibition.[10][11]

  • Experimental Artifacts:

    • Compound Precipitation: High concentrations of hydrophobic compounds can lead to precipitation out of the culture medium. These precipitates can be directly toxic to cells or interfere with assay readings.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line.

    • Assay Interference: The compound itself might interfere with the chemistry of the cytotoxicity assay. Always run a cell-free control (media + compound + assay reagent) to check for this possibility.

Q3: My results are inconsistent between different cytotoxicity assays (e.g., MTT vs. CellTox-Glo). Why is this happening?

Different assays measure distinct cellular processes, and discrepancies often provide valuable insights into the compound's specific effect on the cells.

  • Metabolic Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, relying on mitochondrial dehydrogenases to convert a tetrazolium salt into a colored formazan product.[12] A reduction in signal indicates decreased metabolic activity, which could be due to cell death (cytotoxicity) or an inhibition of cell proliferation (cytostasis).

  • Membrane Integrity Assays (CellTox-Glo™, Trypan Blue): These assays measure cell death directly by detecting compromised cell membranes.[13][14] For example, the CellTox™ Green dye is excluded from viable cells but enters dead cells and binds to DNA, producing a fluorescent signal.[13] An increase in signal from these assays indicates cytotoxicity.

If you observe a decrease in the MTT assay signal but no corresponding increase in the CellTox-Glo signal, it suggests that this compound may be having a cytostatic (inhibiting proliferation) rather than a cytotoxic (killing cells) effect at the tested concentration.

Q4: What are the critical controls to include in my cytotoxicity experiments?

Proper controls are essential for the correct interpretation of your results.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This accounts for any effects of the solvent itself.

  • Positive Control (Cytotoxicity): A compound known to be toxic to your cell line (e.g., staurosporine) to ensure the assay is working correctly.

  • Positive Control (PARP Inhibition): A well-characterized, potent trapping PARP inhibitor (e.g., Talazoparib) can be useful, especially in HR-deficient cells, to serve as a benchmark for cytotoxicity.[1]

  • Negative Control (No Cells): Wells containing only culture medium and the assay reagent. This provides the background signal for the assay.

  • Cell-Free Interference Control: Wells containing medium, your compound at various concentrations, and the assay reagent. This will identify any direct interference of your compound with the assay chemistry.

Troubleshooting Guide: Summary of Unexpected Results

The table below summarizes potential issues and recommended actions.

Unexpected Result Potential Cause Recommended Action
Low or No Cytotoxicity Expected result for a non-trapping inhibitor in DNA repair-proficient cells.Confirm target engagement (e.g., PARylation assay). Use a positive control (trapping PARPi). Test in a DNA repair-deficient cell line (e.g., BRCA2 mutant).[3][7]
Higher Than Expected Cytotoxicity Off-target effects of the compound.[8][15]Perform a dose-response curve to identify the lowest effective concentration. Review literature for known off-target activities of this compound.
Cell line is hypersensitive due to an unknown DNA repair defect.[16][17]Characterize the DNA repair gene status of your cell line.
Compound precipitation or solvent toxicity.Visually inspect wells for precipitate. Run a solvent toxicity curve.
Inconsistent Results Between Assays Assays measure different biological endpoints (e.g., metabolic activity vs. cell death).[13]Use multiple, mechanistically distinct assays to differentiate between cytotoxic and cytostatic effects.[18]
High Well-to-Well Variability Inconsistent cell seeding or pipetting errors.[19]Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes.
Edge effects on the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

Experimental Protocols & Methodologies

Protocol 1: MTT Cell Viability Assay (Metabolic Activity)

This protocol assesses cell viability by measuring the conversion of yellow MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][20]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol.

  • 96-well flat-bottom plates.

  • Complete cell culture medium.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired final concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[20]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, 5% CO₂, protected from light, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solubilization solution to each well.[20]

  • Measurement: Cover the plate and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 590 nm using a microplate reader.

Protocol 2: CellTox™ Green Cytotoxicity Assay (Membrane Integrity)

This assay uses a fluorescent dye that is impermeant to live cells but stains the DNA of dead cells, providing a direct measure of cytotoxicity.[13]

Materials:

  • CellTox™ Green Dye (e.g., from Promega).

  • Assay Buffer.

  • 96-well or 384-well plates (black-walled plates are recommended to reduce background).

  • Complete cell culture medium.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate in 100 µL of complete medium.

  • Compound Treatment: Prepare and add serial dilutions of this compound or vehicle control to the wells.

  • Dye Addition & Incubation: Prepare the 2X CellTox™ Green Reagent (Dye and Assay Buffer). Add an equal volume of the 2X reagent to each well (e.g., add 100 µL to 100 µL of cell culture). Alternatively, the dye can be added at the time of cell seeding for kinetic measurements.

  • Incubation: Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂. The assay is stable and can be read kinetically. For an endpoint reading, incubate for at least 15 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with appropriate filters (Excitation: 485–500nm / Emission: 520–530nm).

Visualizations: Pathways and Workflows

PARP1_Signaling_Pathway cluster_damage Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 binds to SSB and is activated DNA_Damage->PARP1_Activation PARylation PARP1 uses NAD+ to synthesize Poly(ADP-ribose) (PAR) chains PARP1_Activation->PARylation Recruitment PAR chains recruit DNA repair proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Complex Assembles Recruitment->Repair Resolution SSB is Repaired Repair->Resolution Inhibitor This compound Inhibitor->PARylation Inhibits Catalytic Activity

Caption: PARP1 signaling in Single-Strand Break (SSB) repair and the inhibitory action of this compound.

Cytotoxicity_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assay 3. Assay & Readout cluster_analysis 4. Data Analysis A Select Cell Line (& Appropriate Controls) B Seed Cells in 96-Well Plate A->B C Incubate Overnight B->C D Prepare Serial Dilutions of this compound C->D E Treat Cells D->E F Incubate for Exposure Period (e.g., 72h) E->F G Add Assay Reagent (e.g., MTT or CellTox Green) F->G H Incubate as per Protocol G->H I Read Plate (Absorbance or Fluorescence) H->I J Subtract Background & Normalize to Controls I->J K Plot Dose-Response Curve & Calculate IC50/EC50 J->K L Interpret Results K->L

Caption: General experimental workflow for a this compound cytotoxicity assay.

Troubleshooting_Logic cluster_low Low Cytotoxicity cluster_high High Cytotoxicity cluster_inconsistent Inconsistent Assays Start Unexpected Result L1 Expected for non-trapper? Start->L1 H1 Off-target effects? Start->H1 I1 Cytostatic vs. Cytotoxic? Start->I1 L2 DNA repair proficient cells? L1->L2 L3 Target not engaged? L2->L3 H2 Cell line hypersensitive? H1->H2 H3 Compound/solvent artifact? H2->H3 I2 Assay interference? I1->I2

Caption: Troubleshooting logic for interpreting unexpected results in this compound assays.

References

How to minimize off-target effects of Parp1-IN-6 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp1-IN-6. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in their experiments, with a special focus on minimizing and understanding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a dual inhibitor, meaning it is designed to act on more than one molecular target. Its two primary targets are Poly(ADP-ribose) polymerase 1 (PARP1) and tubulin. It inhibits the enzymatic activity of PARP1 and also disrupts microtubule dynamics by inhibiting tubulin polymerization.[1]

Q2: What are the known off-target effects of this compound?

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects of a dual inhibitor like this compound requires a multi-pronged approach focused on careful experimental design and the use of appropriate controls. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify a concentration that provides significant PARP1 inhibition with minimal impact on tubulin polymerization.

  • Use of Control Compounds: Employ single-target inhibitors as controls. For example, use a well-characterized, selective PARP1 inhibitor (e.g., Olaparib, Rucaparib) and a tubulin inhibitor (e.g., Paclitaxel, Vinblastine) in parallel experiments. This will help to attribute observed phenotypes to either PARP1 or tubulin inhibition.

  • Genetic Controls: Utilize genetic approaches such as siRNA or CRISPR/Cas9 to knock down PARP1. Comparing the phenotype of this compound treatment to that of PARP1 knockdown can help to isolate the effects of PARP1 inhibition.

  • Orthogonal Assays: Employ a range of assays that specifically measure the activity of each target. For instance, combine a PARP activity assay with a tubulin polymerization assay.

Troubleshooting Guide

Problem 1: I am observing high levels of cytotoxicity in my cell line, and I am unsure if it's due to PARP1 inhibition or tubulin disruption.

  • Answer: This is a common challenge with dual-target inhibitors. To dissect the specific cause of cytotoxicity, consider the following troubleshooting steps:

    • Perform a Dose-Response Curve with Multiple Endpoints: Measure not only cell viability but also markers for apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., by flow cytometry). G2/M arrest is a hallmark of tubulin inhibitors.

    • Compare with Selective Inhibitors: Treat your cells with a selective PARP1 inhibitor and a selective tubulin inhibitor at equipotent concentrations to their respective targets as this compound. If the cytotoxicity profile of this compound more closely resembles the tubulin inhibitor, its effect is likely dominated by microtubule disruption at that concentration.

    • Rescue Experiment: If you suspect tubulin inhibition is the primary driver of cytotoxicity, you can try to rescue the phenotype by using a microtubule-stabilizing agent, although this can be complex to interpret.

    • PARP1 Knockdown: Compare the cytotoxicity of this compound in your wild-type cell line versus a PARP1 knockdown version. If the knockdown cells are significantly less sensitive to a selective PARP inhibitor but still sensitive to this compound, it suggests a PARP1-independent cytotoxic mechanism.

Problem 2: My results with this compound are inconsistent across experiments.

  • Answer: Inconsistent results can arise from several factors. Here's a checklist to troubleshoot this issue:

    • Compound Stability and Storage: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition, as these can influence cellular responses to inhibitors.

    • Assay Variability: Check for variability in your assay protocols. Ensure consistent incubation times, reagent concentrations, and instrument settings.

    • DMSO Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and below a level that affects cell viability (typically <0.5%).[2]

Problem 3: I am not observing the expected level of PARP1 inhibition.

  • Answer: If you are not seeing the anticipated reduction in PARP activity, consider the following:

    • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a PARP activity assay to confirm that this compound is engaging with PARP1 in your cells at the concentration used.

    • Check NAD+ Levels: PARP enzymes use NAD+ as a substrate. Ensure that your assay buffer or cell culture medium contains sufficient NAD+ for the PARylation reaction to occur in your control samples.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect the level of inhibition at the concentration of this compound you are using. Try a more sensitive method or increase the inhibitor concentration.

    • Cellular Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the inhibitor. You can test for this by co-incubating with an efflux pump inhibitor.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetIC50 (µM)
PARP-10.48
Tubulin0.94

Data from MedchemExpress, citing Zheng L, et al. J Med Chem. 2021.[1]

Table 2: Comparative IC50 Values of Selected PARP Inhibitors

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib51
Rucaparib71.3
Talazoparib10.8
Niraparib3.82.1
Veliparib5.22.9

Note: These values are compiled from various sources and should be used for comparative purposes. Actual IC50 values can vary depending on the assay conditions.

Experimental Protocols

1. Protocol for Determining Cellular PARP1 Inhibition

This protocol describes a method to measure the inhibition of PARP1 activity in cells treated with this compound by detecting the levels of poly(ADP-ribose) (PAR) using an antibody-based method.

  • Materials:

    • Cell line of interest

    • This compound

    • Selective PARP1 inhibitor (e.g., Olaparib) as a positive control

    • Vehicle control (e.g., DMSO)

    • DNA damaging agent (e.g., H₂O₂) to induce PARP activity

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Antibodies: anti-PAR antibody, anti-Actin or anti-Tubulin antibody (as a loading control)

    • Western blot reagents and equipment

  • Procedure:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound, the selective PARP1 inhibitor, or vehicle control for 1-2 hours.

    • Induce DNA damage by treating cells with H₂O₂ (e.g., 1 mM) for 10-15 minutes.

    • Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Perform Western blotting with the anti-PAR antibody to detect the levels of PARylation. Use an antibody against a housekeeping protein to ensure equal loading.

    • Analyze the band intensities to determine the concentration-dependent inhibition of PARP activity by this compound.

2. Protocol for Assessing Tubulin Polymerization in a Cell-Free System

This biochemical assay directly measures the effect of this compound on tubulin polymerization.

  • Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer

    • GTP solution

    • This compound

    • Tubulin polymerization inhibitor (e.g., Vinblastine) as a positive control

    • Tubulin polymerization enhancer (e.g., Paclitaxel) as a positive control

    • Vehicle control (e.g., DMSO)

    • A spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin on ice.

    • Add varying concentrations of this compound, control inhibitors, or vehicle to the reaction mixture.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

    • Plot the absorbance over time to generate polymerization curves and determine the effect of this compound on the rate and extent of tubulin polymerization.

Visualizations

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Experimental_Workflow cluster_0 Initial Treatment cluster_1 Parallel Assays cluster_2 Data Analysis and Interpretation Cell_Culture Cell Line of Interest Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment PARP_Assay Cellular PARP Activity Assay Treatment->PARP_Assay Tubulin_Assay Cellular Tubulin Polymerization Assay Treatment->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treatment->Cytotoxicity_Assay Analysis Correlate PARP inhibition, tubulin disruption, and cytotoxicity PARP_Assay->Analysis Tubulin_Assay->Analysis Cytotoxicity_Assay->Analysis Troubleshooting_Logic Start High Cytotoxicity Observed Check_Dose Is the concentration in the expected effective range? Start->Check_Dose Compare_Controls Compare to selective PARP1 and tubulin inhibitors Check_Dose->Compare_Controls Yes Lower_Dose Lower this compound concentration Check_Dose->Lower_Dose No PARP_Dominant Phenotype resembles PARP inhibitor Compare_Controls->PARP_Dominant Tubulin_Dominant Phenotype resembles tubulin inhibitor Compare_Controls->Tubulin_Dominant

References

Managing Parp1-IN-6 stability during long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp1-IN-6. This resource provides essential information, troubleshooting guides, and detailed protocols to help you successfully manage the stability of this compound in your long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for this compound stock solutions?

A1: We recommend dissolving this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C. For short-term storage (up to 2 weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.

Q2: How should I prepare working solutions of this compound for my cell culture experiments?

A2: Prepare fresh working solutions for each experiment by diluting the stock solution directly into your pre-warmed cell culture medium. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability or function (typically ≤ 0.1%). Perform serial dilutions if necessary to achieve the desired final concentration while minimizing the final DMSO percentage.

Q3: Is this compound sensitive to light?

A3: Like many small organic molecules, prolonged exposure to direct, high-intensity light can potentially lead to photodegradation. We recommend storing stock solutions in amber vials or tubes wrapped in foil. During experimental setup, minimize the exposure of the compound, both in stock and working solutions, to direct light.

Q4: Can I pre-mix this compound into large batches of media for a multi-week experiment?

A4: This is not recommended. The stability of this compound in aqueous, nutrient-rich cell culture media at 37°C can be limited (see Table 1). Components in the media can react with and degrade the compound over time.[1][2] For long-term experiments, it is best practice to perform regular media changes, adding freshly diluted this compound at each change to ensure a consistent, effective concentration.

Troubleshooting Guide

Q1: I am observing a diminished or complete loss of the expected biological effect of this compound after 48-72 hours in my cell culture experiment. What is the likely cause?

A1: This is a common issue related to compound stability and bioavailability in long-term assays.[3] The primary causes are typically:

  • Chemical Degradation: this compound may be chemically unstable in the aqueous, pH-buffered environment of cell culture media at 37°C. Its half-life under these conditions may be shorter than your experimental time point.

  • Metabolic Inactivation: Cells can metabolize the compound, converting it into inactive forms. The rate of metabolism can vary significantly between different cell lines.

  • Reduced Compound Availability: The compound may adsorb to the plastic of the cell culture vessel or bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration.

Solution:

  • Assess Compound Stability: Perform a stability study by incubating this compound in your specific cell-free media at 37°C and measuring its concentration at different time points (e.g., 0, 24, 48, 72 hours) using an analytical method like HPLC-MS. See the protocol below.[4][5]

  • Replenish the Compound: The most effective strategy is to perform regular media changes with freshly prepared this compound. For many cell lines, a media change every 24 to 48 hours is sufficient to maintain a steady-state concentration of the inhibitor.

  • Increase Initial Dose (with caution): While you could increase the initial concentration, this may lead to off-target effects or cellular toxicity. Replenishing the compound is the preferred method.

Q2: My experimental results are inconsistent between batches of this compound or after storing a stock solution for several months. How can I check the integrity of my compound?

A2: Inconsistent results often point to a problem with the stock solution's integrity.

  • Degradation During Storage: Improper storage (e.g., repeated freeze-thaw cycles, storage at 4°C, light exposure) can degrade the compound.

  • Precipitation: The compound may have precipitated out of the DMSO stock solution, especially if it was not fully dissolved initially or if moisture was introduced.

Solution:

  • Visual Inspection: Before use, thaw the stock solution and visually inspect it for any precipitate. If present, gently warm the vial to 50-60°C for a few minutes and vortex to try and redissolve the compound.

  • Analytical Re-qualification: The most definitive way to check the compound's integrity is through analytical chemistry. Use HPLC to check the purity of your stock solution against a known standard or a previous, validated batch.

  • Functional Re-qualification: Perform a dose-response experiment (e.g., an IC50 determination assay) and compare the results to the expected values from the original certificate of analysis or your own historical data. A significant shift in the IC50 value indicates a problem with the compound's potency.

Quantitative Data Summary

The following tables provide reference data on the stability of this compound under typical experimental conditions.

Table 1: Stability of this compound (1 µM) in Cell Culture Media at 37°C, 5% CO₂

Time Point (Hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS
0100%100%
1291%88%
2475%71%
4848%42%
7221%15%
Data are representative and were generated by quantifying the parent compound via LC-MS. Stability can vary based on specific media supplements and cell types.

Table 2: Stability of this compound (10 mM Stock in DMSO) Under Various Storage Conditions

Storage DurationPurity at -80°CPurity at -20°CPurity at 4°C
1 Month>99%>99%96%
3 Months>99%98%85%
6 Months>99%95%68%
12 Months>99%91%Not Recommended
Purity was assessed by HPLC-UV analysis at 254 nm. Data assumes no freeze-thaw cycles.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media via HPLC-MS

This protocol provides a framework for quantifying the concentration of this compound over time in cell-free culture media.

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (for mobile phase)

  • 96-well plates or microcentrifuge tubes

  • Calibrated pipettes

  • HPLC-MS system with a C18 column

2. Procedure:

  • Prepare Standard Curve:

    • Create a serial dilution of this compound in your cell culture medium to generate standards (e.g., 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, 0 µM). These will be used to create a standard curve for quantification.

  • Prepare Stability Samples:

    • Add this compound to your cell culture medium to achieve the desired starting concentration (e.g., 1 µM).

    • Aliquot this solution into separate sterile tubes for each time point (e.g., T=0, T=12h, T=24h, T=48h, T=72h).

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection and Processing:

    • At each designated time point, remove one aliquot from the incubator.

    • To 100 µL of the media sample, add 200 µL of cold ACN. This serves to precipitate proteins that can interfere with the analysis.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in ACN.

    • Gradient: Run a suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use selected ion monitoring (SIM) mode with the specific m/z for this compound.

  • Data Analysis:

    • Integrate the peak area for this compound in each sample.

    • Use the standard curve to calculate the concentration of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

Visualizations

PARP1_Signaling_Pathway Simplified PARP1 Signaling in DNA Damage Response DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP1 (Active) Binds to SSB DNA_Damage->PARP1_Active PARP1_Inactive PARP1 (Inactive) PARP1_Inactive->PARP1_Active PAR Poly(ADP-Ribose) (PAR) Chains PARP1_Active->PAR PARylation NAD NAD+ NAD->PARP1_Active Repair_Complex Recruitment of DNA Repair Factors (e.g., XRCC1) PAR->Repair_Complex DNA_Repair DNA Repair & Genomic Stability Repair_Complex->DNA_Repair Inhibitor This compound Inhibitor->PARP1_Active

Caption: Simplified PARP1 Signaling in DNA Damage Response.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues Start Start: Diminished biological effect observed over time Check1 Is the stock solution old or stored improperly? Start->Check1 Action1 Re-qualify stock via IC50 assay or HPLC. Prepare fresh stock. Check1->Action1 Yes Check2 Are you using the compound in a multi-day experiment without media changes? Check1->Check2 No End Problem Resolved Action1->End Action2 Hypothesis: Compound is degrading in media at 37°C. Check2->Action2 Yes Check2->End No/ Contact Support Solution2 Solution: Replenish media with fresh compound every 24-48h. Action2->Solution2 Verify Verify stability with cell-free media assay (see protocol). Solution2->Verify Verify->End

Caption: Troubleshooting Workflow for this compound Stability Issues.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment Start Prepare Samples: Spike this compound into cell-free media Incubate Incubate at 37°C Collect aliquots at T=0, 12, 24, 48h... Start->Incubate Process Protein Precipitation: Add cold Acetonitrile (ACN) & Centrifuge Incubate->Process Analyze HPLC-MS Analysis: Inject supernatant, separate on C18 column Process->Analyze Quantify Quantification: Integrate peak area & calculate concentration using standard curve Analyze->Quantify Result Result: % Compound Remaining vs. Time Quantify->Result

Caption: Experimental Workflow for Stability Assessment.

References

Technical Support Center: Addressing Acquired Resistance to Parp1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Parp1-IN-6 in cell lines. The information is tailored for scientists and drug development professionals to diagnose, understand, and overcome resistance in their experimental models.

Troubleshooting Guide: Overcoming this compound Resistance

Acquired resistance to PARP inhibitors, including this compound, is a significant challenge in pre-clinical studies. This guide provides potential strategies to address this issue, along with the underlying mechanisms of resistance.

Observed Issue Potential Cause (Mechanism of Resistance) Suggested Troubleshooting Strategy Expected Outcome
Decreased sensitivity to this compound in long-term cultures.Restoration of Homologous Recombination (HR) Function: Secondary mutations in BRCA1/2 or other HR-related genes can restore their function.[1][2]1. Sequence BRCA1/2 and other HR-related genes to identify reversion mutations. 2. Combine this compound with inhibitors of HR restoration pathways , such as ATR or WEE1 inhibitors.[3][4][5]1. Confirmation of genetic basis for resistance. 2. Re-sensitization of resistant cells to this compound.
No significant increase in DNA double-strand breaks (DSBs) upon this compound treatment in resistant cells.Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapsing into DSBs, a key cytotoxic effect of PARP inhibitors.[6][7]1. Assess replication fork stability using techniques like DNA fiber assays. 2. Co-treat with agents that destabilize replication forks , such as ATR inhibitors.[3]1. Identification of fork stabilization as a resistance mechanism. 2. Increased DSB formation and enhanced this compound efficacy.
Reduced intracellular concentration of this compound in resistant cells.Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell.[3][8]1. Measure intracellular drug concentration using LC-MS/MS. 2. Co-administer a P-gp inhibitor , such as tariquidar.[3]1. Confirmation of drug efflux as the resistance mechanism. 2. Increased intracellular this compound levels and restored sensitivity.
Altered cell cycle progression in resistant cells upon treatment.Abrogation of Cell Cycle Checkpoints: Upregulation of cell cycle checkpoint kinases like CDK12 and WEE1 can allow cells to bypass DNA damage-induced cell cycle arrest.[3][9]1. Analyze cell cycle distribution by flow cytometry. 2. Combine this compound with CDK12 or WEE1 inhibitors to disrupt the aberrant cell cycle progression.[3][4]1. Identification of cell cycle dysregulation. 2. Induction of synthetic lethality and overcoming resistance.
No change in PARP1 expression but reduced PARP trapping.Loss of PARG Function: Depletion of Poly(ADP-ribose) glycohydrolase (PARG) can lead to an accumulation of PAR chains, which may interfere with the PARP trapping mechanism of the inhibitor.[6][8]1. Assess PARG expression and activity. 2. Explore combination therapies that do not rely on PARP trapping for their efficacy.1. Confirmation of a PARG-mediated resistance mechanism. 2. Identification of alternative effective therapeutic strategies.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to this compound. What is the first step I should take to investigate the mechanism?

A1: The initial step is to determine if the resistance is due to a restoration of the homologous recombination (HR) pathway, which is a common mechanism.[1][2][7] You can begin by assessing the formation of RAD51 foci, a key marker of active HR, in your resistant cell line compared to the sensitive parental line following DNA damage.

Q2: How can I confirm that increased drug efflux is the cause of resistance?

A2: To confirm drug efflux, you can perform a drug accumulation assay. This involves incubating both sensitive and resistant cells with this compound and measuring the intracellular concentration of the compound over time, often by liquid chromatography-mass spectrometry (LC-MS/MS). A significantly lower intracellular concentration in the resistant line suggests increased efflux.[3] Co-treatment with a known efflux pump inhibitor, like tariquidar, should restore sensitivity in resistant cells if this is the primary mechanism.[3]

Q3: Are there any signaling pathways I should investigate that are commonly associated with PARP inhibitor resistance?

A3: Yes, several signaling pathways have been implicated in PARP inhibitor resistance. The PI3K/AKT pathway is often upregulated in resistant cells, promoting cell survival.[3][10] Additionally, the ATM/ATR pathway, which is central to the DNA damage response, can be rewired to promote resistance.[3] Investigating the activation status of key proteins in these pathways (e.g., phosphorylated AKT, CHK1) can provide valuable insights.

Q4: Can I re-sensitize my resistant cell line to this compound?

A4: In many cases, yes. Re-sensitization can often be achieved through combination therapies. For instance, if resistance is due to HR restoration, combining this compound with an ATR or WEE1 inhibitor can be effective.[3][5] If increased drug efflux is the cause, co-administration of an efflux pump inhibitor may restore sensitivity.[3]

Q5: What is the role of cell cycle checkpoints in acquired resistance to PARP inhibitors?

A5: Cell cycle checkpoints, particularly the G2/M checkpoint, are crucial for allowing cells to repair DNA damage before entering mitosis. Upregulation of checkpoint kinases like WEE1 and CDK12 can contribute to resistance by allowing cells more time to repair DNA damage or by restoring HR function.[3][9] Targeting these kinases in combination with this compound is a promising strategy to overcome this form of resistance.

Experimental Protocols

Immunofluorescence for RAD51 Foci Formation

This protocol is used to assess the functionality of the homologous recombination (HR) repair pathway.

Methodology:

  • Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a DNA damaging agent (e.g., Mitomycin C) for a specified time to induce double-strand breaks. Include an untreated control.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant increase in RAD51 foci in resistant cells compared to sensitive cells after DNA damage suggests HR restoration.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to determine the cytotoxic effect of this compound and to assess the reversal of resistance.

Methodology:

  • Cell Seeding: Seed sensitive and resistant cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, both alone and in combination with a resistance-reversing agent (e.g., an ATR inhibitor). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line).

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, shake for 2 minutes, and read the luminescence.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves and determine the IC50 values. A rightward shift in the dose-response curve for the resistant line indicates resistance. A leftward shift upon co-treatment with a second agent indicates re-sensitization.

Visualizations

Signaling Pathways and Experimental Workflows

Acquired_Resistance_to_PARP_Inhibitors cluster_resistance Mechanisms of Acquired Resistance cluster_strategies Strategies to Overcome Resistance HR_restoration HR Restoration (e.g., BRCA1/2 reversion mutations) Resistant_Cell Resistant Cell Line HR_restoration->Resistant_Cell Fork_stabilization Replication Fork Stabilization Fork_stabilization->Resistant_Cell Drug_efflux Increased Drug Efflux (e.g., P-gp overexpression) Drug_efflux->Resistant_Cell Cell_cycle Cell Cycle Checkpoint Alterations Cell_cycle->Resistant_Cell ATR_inhibitor ATR Inhibitor ATR_inhibitor->HR_restoration Counters WEE1_inhibitor WEE1 Inhibitor WEE1_inhibitor->Cell_cycle Counters Efflux_pump_inhibitor Efflux Pump Inhibitor Efflux_pump_inhibitor->Drug_efflux Counters CDK12_inhibitor CDK12 Inhibitor CDK12_inhibitor->HR_restoration Counters Parp1_IN_6 This compound Parp1_IN_6->Resistant_Cell Reduced Efficacy Sensitive_Cell Sensitive Cell Line Parp1_IN_6->Sensitive_Cell Induces Cytotoxicity

Caption: Overview of resistance mechanisms to this compound and corresponding therapeutic strategies.

Experimental_Workflow start Start: Acquired Resistance Observed in Cell Line step1 Step 1: Investigate HR Status (RAD51 Foci Assay) start->step1 decision1 HR Restored? step1->decision1 step2a Step 2a: Sequence HR Genes (e.g., BRCA1/2) decision1->step2a Yes step2b Step 2b: Investigate Other Mechanisms decision1->step2b No end End: Identify Resistance Mechanism & Potential Combination Therapy step2a->end step3 Step 3: Assess Drug Efflux (Drug Accumulation Assay) step2b->step3 decision2 Increased Efflux? step3->decision2 step4a Step 4a: Test Efflux Pump Inhibitors decision2->step4a Yes step4b Step 4b: Analyze Replication Fork Stability & Cell Cycle Checkpoints decision2->step4b No step4a->end step4b->end

Caption: A logical workflow for troubleshooting acquired resistance to this compound in cell lines.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Resistance Contributes to PARP Inhibitor Resistance Proliferation->Resistance

Caption: The PI3K/AKT signaling pathway, often upregulated in PARP inhibitor-resistant cells.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing antibody concentrations for Western blots involving Parp1, with a special focus on experiments utilizing the dual tubulin/PARP-1 inhibitor, Parp1-IN-6.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the optimization of antibody concentrations for Parp1 Western blotting, particularly in the context of using this compound.

Q1: What is the recommended starting dilution for a primary antibody against Parp1?

A1: The optimal dilution for a Parp1 primary antibody is highly dependent on the specific antibody and the expression level of Parp1 in your sample. However, a general starting point is a 1:1000 dilution. From there, you should perform a titration to determine the ideal concentration for your experimental conditions.[1] Some antibodies may require dilutions ranging from 1:250 to 1:10000.[2] Always refer to the manufacturer's datasheet for their specific recommendations.

Q2: I am not getting any signal for Parp1 in my Western blot. What are the possible causes and solutions?

A2: A lack of signal can be due to several factors. Here's a troubleshooting guide:

  • Insufficient Protein Load: Ensure you are loading an adequate amount of protein. For whole-cell extracts, a minimum of 20-30 µg per lane is recommended.

  • Low Parp1 Expression: The cell line or tissue you are using may have low endogenous levels of Parp1. Consider using a positive control, such as a cell line known to express high levels of Parp1, or a recombinant Parp1 protein.

  • Suboptimal Antibody Concentration: Your primary antibody concentration may be too low. Try a lower dilution (e.g., 1:500 or 1:250) or incubate the primary antibody overnight at 4°C to increase the signal.

  • Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S before blocking.

  • Inactive Antibody: Ensure your primary and secondary antibodies have been stored correctly and have not expired.

  • Issues with Detection Reagents: Your ECL substrate may be old or inactive. Prepare fresh substrate and ensure it is handled according to the manufacturer's instructions.

Q3: I am observing multiple non-specific bands in my Parp1 Western blot. How can I improve the specificity?

A3: Non-specific bands are a common issue. Here are some optimization steps:

  • Optimize Antibody Concentration: A high concentration of the primary antibody is a frequent cause of non-specific binding. Increase the dilution of your primary antibody (e.g., from 1:1000 to 1:2000 or 1:5000).

  • Blocking: Ensure your blocking step is sufficient. Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).

  • Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.

  • Secondary Antibody Specificity: Ensure your secondary antibody is specific to the host species of your primary antibody and is not cross-reacting with other proteins in your lysate.

  • Sample Preparation: Include protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.

Q4: How might the use of this compound affect my Parp1 Western blot results?

A4: this compound is a dual inhibitor of tubulin and PARP-1. While it primarily inhibits the enzymatic activity of PARP-1, it could potentially have downstream effects on Parp1 protein levels, although this is not its primary mechanism of action. When designing your experiments:

  • Consider Effects on Cell Health: As a dual inhibitor, this compound might affect cell viability and protein expression profiles more broadly than a highly specific PARP inhibitor. It's crucial to include appropriate vehicle-treated controls.

  • Look for Cleaved Parp1: PARP inhibitors can induce apoptosis in certain cancer cells, which leads to the cleavage of Parp1 by caspases. Your Parp1 antibody should be able to detect both the full-length (~116 kDa) and the cleaved fragment (~89 kDa) of Parp1.

  • Monitor Loading Controls Carefully: Given that this compound also targets tubulin, using beta-tubulin as a loading control might be problematic. Consider using an alternative loading control that is unlikely to be affected by the treatment, such as GAPDH or Actin.

Q5: I am seeing a decrease in the Parp1 band intensity after treating with this compound. What could this mean?

A5: A decrease in the full-length Parp1 band could indicate a few possibilities:

  • Protein Degradation: Some inhibitors can lead to the degradation of their target protein.

  • Apoptosis: As mentioned, the inhibitor may be inducing apoptosis, leading to the cleavage of Parp1. You should see a corresponding increase in the 89 kDa cleaved Parp1 band.

  • Off-Target Effects: The compound could be affecting general protein synthesis or stability.

To investigate further, you could perform a time-course experiment to observe when the decrease in Parp1 occurs and use an antibody that specifically recognizes cleaved Parp1.

Quantitative Data Summary

The following tables summarize recommended antibody dilutions for Parp1 Western blotting from various sources. These should be used as a starting point for your own optimization.

Table 1: Recommended Primary Antibody Dilutions for Parp1 Western Blot

Antibody Source/Catalog #Host SpeciesRecommended Starting DilutionConcentration (if provided)
Thermo Fisher Scientific (436400)Mouse1-3 µg/mL0.5 mg/mL
Thermo Fisher Scientific (MA3-950)Mouse1:500-
CUSABIO (CSB-RA581794A0HU)Rabbit1:500 - 1:1000-
Proteintech (13371-1-AP)Rabbit1:500 - 1:10000-
Proteintech (60555-1-Ig)Mouse1:20000 (for cleaved Parp1)-
ResearchGate User (C2-10)Mouse1:1000-
Abcam (publication)Mouse1:1000-

Table 2: General Recommendations for Secondary Antibody Dilutions

Antibody TypeRecommended Dilution Range
HRP-conjugated Anti-Rabbit IgG1:2000 - 1:20000
HRP-conjugated Anti-Mouse IgG1:2000 - 1:20000

Detailed Experimental Protocols

Protocol 1: Titration of Primary Antibody for Parp1 Western Blot

This protocol outlines the steps to determine the optimal concentration of a new Parp1 primary antibody.

  • Prepare Protein Lysates: Prepare whole-cell lysates from your control and treated (e.g., with this compound) cells. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Include a lane with a pre-stained protein ladder.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation (Titration):

    • Cut the membrane into strips, ensuring each strip has a lane of the protein ladder and your samples.

    • Prepare a series of dilutions of your primary Parp1 antibody in blocking buffer (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:5000).

    • Incubate each strip with a different antibody dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane strips three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane strips with an appropriate HRP-conjugated secondary antibody (at a pre-optimized dilution, typically 1:5000 - 1:10000) in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane strips three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane strips with the ECL substrate.

    • Image the blots using a chemiluminescence imager.

  • Analysis: Compare the signal intensity and background levels across the different dilutions. The optimal dilution will give a strong, specific signal for the Parp1 band(s) with minimal background.

Visualizations

Western_Blot_Optimization_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_immuno Immunodetection cluster_analysis Analysis Lysate Prepare Cell Lysates (Control & Treated) Quant Protein Quantification (BCA Assay) Lysate->Quant Load Load 20-30 µg Protein per Lane Quant->Load Run SDS-PAGE Load->Run Transfer Transfer to Membrane (PVDF/Nitrocellulose) Run->Transfer Ponceau Ponceau S Stain (Verify Transfer) Transfer->Ponceau Block Blocking (5% Milk or BSA in TBST) Ponceau->Block Primary Primary Antibody Incubation (Overnight at 4°C) Block->Primary Wash1 Wash 3x with TBST Primary->Wash1 Secondary Secondary Antibody Incubation (1 hour at RT) Wash1->Secondary Wash2 Wash 3x with TBST Secondary->Wash2 Detect ECL Detection Wash2->Detect Image Image Acquisition Detect->Image Analyze Analyze Signal vs. Background Image->Analyze Optimal Determine Optimal Antibody Concentration Analyze->Optimal

Caption: Workflow for optimizing Parp1 antibody concentration.

Parp1_Signaling_Pathway cluster_damage DNA Damage Response cluster_inflammation Inflammation cluster_cell_death Cell Death DNA_Damage DNA Strand Breaks Parp1 Parp1 Activation DNA_Damage->Parp1 PARylation Poly(ADP-ribosyl)ation (PAR Chain Synthesis) Parp1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inflammatory_Stimuli Inflammatory Stimuli Parp1_Inflam Parp1 Activation Inflammatory_Stimuli->Parp1_Inflam NFkB NF-κB Activation Parp1_Inflam->NFkB Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory Severe_Damage Severe DNA Damage Parp1_Overactivation Parp1 Overactivation Severe_Damage->Parp1_Overactivation NAD_Depletion NAD+ Depletion Parp1_Overactivation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Apoptosis Apoptosis / Necrosis ATP_Depletion->Apoptosis Parp1_Inhibitor This compound Parp1_Inhibitor->Parp1 Parp1_Inhibitor->Parp1_Inflam Parp1_Inhibitor->Parp1_Overactivation

Caption: Simplified Parp1 signaling pathways and the inhibitory action of this compound.

References

Validation & Comparative

Validating the Dual-Target Engagement of Parp1-IN-6 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Parp1-IN-6 (also known as TP-3), a novel dual inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin, with single-target inhibitors.[1][2][3] The information presented is supported by experimental data to validate its dual-target engagement in cellular contexts, offering insights for researchers in oncology and drug discovery.

Performance Comparison of this compound and Single-Target Inhibitors

This compound demonstrates potent inhibitory activity against both PARP-1 and tubulin polymerization, distinguishing it from single-target inhibitors like PJ34 (a PARP-1 inhibitor) and Colchicine (a tubulin inhibitor).[1]

CompoundTarget(s)IC50 (PARP-1)IC50 (Tubulin Polymerization)
This compound (TP-3) PARP-1 and Tubulin0.48 ± 0.1 µM0.94 ± 0.3 µM
PJ34 PARP-10.51 ± 0.1 µMNo Inhibition
Colchicine TubulinNo Inhibition2 ± 0.4 µM
Table 1: Comparison of the in vitro inhibitory activities of this compound, PJ34, and Colchicine. Data sourced from Zheng L, et al. J Med Chem. 2021.[1]

The dual-action of this compound translates to superior anti-proliferative activity across a panel of human cancer cell lines compared to single-agent treatments.

Cell LineCancer TypeThis compound (TP-3) IC50
HeLaCervical Cancer1.5 µM
HepG2Liver Cancer0.9 µM
SK-OV-3Ovarian Cancer1.7 µM
MDA-MB-231Breast CancerNot explicitly quantified but shown to inhibit growth in xenograft models
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines. Data sourced from Zheng L, et al. J Med Chem. 2021.[4]

Experimental Validation of Dual-Target Engagement

The dual engagement of this compound on PARP-1 and tubulin in cells was validated through a series of biochemical and cell-based assays.

PARP-1 Target Engagement

1. PARP-1 Enzymatic Activity Assay: The inhibitory effect of this compound on PARP-1 enzymatic activity was determined using a commercially available PARP assay kit. This assay measures the incorporation of biotinylated NAD+ into histone proteins, a process catalyzed by PARP-1. The results demonstrated a dose-dependent inhibition of PARP-1 activity by this compound.[1]

2. Western Blot Analysis of PARP-1 Substrates: Cellular engagement of PARP-1 was further confirmed by assessing the levels of poly(ADP-ribose) (PAR), the product of PARP-1 activity, in cells treated with this compound. A significant reduction in PAR levels upon treatment indicates direct inhibition of PARP-1 in a cellular environment.

3. Immunofluorescence for DNA Damage Response: Inhibition of PARP-1's DNA repair function leads to an accumulation of DNA double-strand breaks. This was visualized by immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks. Cells treated with this compound showed a significant increase in γH2AX foci, confirming the disruption of the PARP-1 mediated DNA damage repair pathway.[4]

Tubulin Target Engagement

1. Tubulin Polymerization Assay: The effect of this compound on tubulin dynamics was assessed using an in vitro tubulin polymerization assay. This assay measures the change in turbidity as tubulin polymerizes into microtubules. This compound was found to inhibit tubulin polymerization in a concentration-dependent manner.[1]

2. Immunofluorescence of Microtubule Network: To validate tubulin engagement in cells, the microtubule network was visualized using immunofluorescence in cancer cells treated with this compound. The treated cells exhibited a disrupted and disorganized microtubule network, characteristic of tubulin inhibitor activity.

3. Cell Cycle Analysis: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. Flow cytometry analysis of cells treated with this compound revealed a significant accumulation of cells in the G2/M phase, consistent with its anti-tubulin activity.

Experimental Protocols

PARP-1 Enzymatic Activity Assay
  • A 96-well plate was coated with histone proteins.

  • Recombinant human PARP-1 enzyme was added to the wells along with a reaction buffer containing biotinylated NAD+.

  • This compound, PJ34, or vehicle control was added at various concentrations.

  • The plate was incubated to allow the PARP-1 reaction to proceed.

  • After incubation, the plate was washed, and streptavidin-HRP was added to detect the biotinylated PAR chains.

  • A chemiluminescent substrate was added, and the resulting signal was measured using a luminometer.

  • IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay
  • Purified tubulin protein was incubated in a polymerization buffer at 37°C.

  • This compound, colchicine, or vehicle control was added at various concentrations.

  • The change in absorbance at 340 nm was monitored over time using a spectrophotometer to measure the rate of tubulin polymerization.

  • IC50 values were determined from the dose-response curves.

Cellular Assays (General Protocol)
  • Human cancer cell lines (e.g., HeLa, HepG2, SK-OV-3) were cultured under standard conditions.

  • Cells were seeded in appropriate plates or dishes for the specific assay (e.g., 96-well plates for viability assays, chamber slides for immunofluorescence).

  • Cells were treated with various concentrations of this compound or control compounds for the indicated time periods.

  • Following treatment, cells were processed for the specific downstream analysis (e.g., cell viability measurement, immunofluorescence staining, flow cytometry, or western blotting).

Visualizing the Dual-Target Mechanism of this compound

The following diagrams illustrate the signaling pathways affected by this compound and the workflow for its validation.

G Signaling Pathway of this compound Dual Inhibition cluster_0 DNA Damage Response cluster_1 Microtubule Dynamics DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes DNA Repair DNA Repair PARylation->DNA Repair recruits machinery Cell Survival Cell Survival DNA Repair->Cell Survival Apoptosis Apoptosis DNA Repair->Apoptosis inhibition leads to Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules polymerize Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle form Cell Division Cell Division Mitotic Spindle->Cell Division Cell Division->Apoptosis arrest leads to This compound This compound This compound->PARP1 inhibits This compound->Tubulin Dimers inhibits polymerization

Caption: Dual inhibitory action of this compound on PARP1 and tubulin pathways.

G Experimental Workflow for Validating this compound cluster_0 Biochemical Assays cluster_1 Cell-Based Assays PARP1 Enzyme Assay PARP1 Enzyme Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Western Blot (PAR) Western Blot (PAR) This compound Treatment->Western Blot (PAR) Immunofluorescence (γH2AX, Tubulin) Immunofluorescence (γH2AX, Tubulin) This compound Treatment->Immunofluorescence (γH2AX, Tubulin) Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay This compound This compound This compound->PARP1 Enzyme Assay This compound->Tubulin Polymerization Assay

Caption: Workflow for validating the dual-target engagement of this compound.

References

Parp1-IN-6 Versus Olaparib: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the biochemical and cellular activities of the dual tubulin/PARP-1 inhibitor, Parp1-IN-6, and the clinically approved PARP inhibitor, olaparib.

This guide provides a comprehensive comparison of this compound and olaparib, focusing on their mechanisms of action, inhibitory potency, and cellular effects. The information presented is supported by experimental data and includes detailed protocols for key assays relevant to the evaluation of these and other PARP inhibitors.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), playing a crucial role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and clinical approval of several PARP inhibitors, including olaparib.

Olaparib is a potent inhibitor of both PARP1 and PARP2 and is approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1] Its mechanism of action relies on the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes, which leads to the accumulation of cytotoxic double-strand breaks (DSBs) in HRR-deficient cancer cells.[1]

This compound is a more recent investigational compound identified as a dual inhibitor of tubulin and PARP-1.[2] This dual mechanism of action presents a potentially novel therapeutic approach, combining the DNA-damaging effects of PARP inhibition with the anti-mitotic effects of tubulin polymerization inhibition.

This guide aims to provide a side-by-side comparison of this compound and olaparib, offering a valuable resource for researchers investigating novel cancer therapeutics.

Mechanism of Action

Olaparib: The Archetypal PARP Inhibitor

Olaparib functions as a catalytic inhibitor of PARP1 and PARP2.[1] By competing with the NAD+ substrate, it prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to the site of SSBs. Furthermore, olaparib traps PARP1 and PARP2 on the DNA, creating a toxic lesion that obstructs DNA replication and leads to the formation of DSBs. In cancer cells with defective HRR pathways, these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.

This compound: A Dual-Targeting Agent

This compound exhibits a dual mechanism of action by inhibiting both PARP-1 and tubulin polymerization.[2] Its inhibition of PARP-1 follows a similar principle to olaparib, leading to the disruption of SSB repair. Simultaneously, by inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a crucial cellular machinery for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The combination of these two mechanisms has the potential for synergistic anti-cancer activity.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and olaparib, allowing for a direct comparison of their inhibitory potency.

CompoundTargetIC50Reference
This compound PARP-10.48 µM[2]
Tubulin0.94 µM[2]
Olaparib PARP15 nM[3]
PARP21 nM[3]

Table 1: Comparative Inhibitory Potency (IC50 Values)

CompoundSelectivityReference
This compound Dual inhibitor of PARP-1 and tubulin.[2]
Olaparib Selective inhibitor of PARP1 and PARP2. 300-times less effective against tankyrase-1.[3]

Table 2: Selectivity Profile

Visualizing the Mechanisms

To better understand the distinct and overlapping mechanisms of this compound and olaparib, the following diagrams illustrate the PARP1 signaling pathway and the proposed mechanisms of action for both inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair facilitates

Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.

Inhibitor_Mechanisms cluster_olaparib Olaparib Mechanism cluster_parp1_in_6 This compound Mechanism Olaparib Olaparib PARP1_2 PARP1/2 Olaparib->PARP1_2 inhibits PAR_synthesis_inhibition Inhibition of PAR Synthesis PARP1_2->PAR_synthesis_inhibition PARP_trapping PARP Trapping PARP1_2->PARP_trapping SSB_accumulation SSB Accumulation PAR_synthesis_inhibition->SSB_accumulation DSB_formation DSB Formation PARP_trapping->DSB_formation SSB_accumulation->DSB_formation Cell_Death_HRD Cell Death (in HRD cells) DSB_formation->Cell_Death_HRD Parp1_IN_6 This compound PARP1_inhibition PARP-1 Inhibition Parp1_IN_6->PARP1_inhibition Tubulin_inhibition Tubulin Inhibition Parp1_IN_6->Tubulin_inhibition SSB_repair_disruption SSB Repair Disruption PARP1_inhibition->SSB_repair_disruption Mitotic_spindle_disruption Mitotic Spindle Disruption Tubulin_inhibition->Mitotic_spindle_disruption Apoptosis_parp Apoptosis SSB_repair_disruption->Apoptosis_parp G2_M_arrest G2/M Arrest Mitotic_spindle_disruption->G2_M_arrest Apoptosis_tubulin Apoptosis G2_M_arrest->Apoptosis_tubulin

Caption: Comparative mechanisms of action for olaparib and this compound.

Experimental Protocols for a Comparative Study

To facilitate a direct and robust comparison between this compound and olaparib, a series of well-established experimental protocols are outlined below.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_dna_damage_assays DNA Damage Assessment cluster_cellular Cellular Assays PARP_Activity PARP1/2 Activity Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTox-Glo) PARP_Activity->Cell_Viability DNA_Damage DNA Damage Assays Cell_Viability->DNA_Damage Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assay Cell_Viability->Apoptosis Comet_Assay Comet Assay DNA_Damage->Comet_Assay gH2AX_Staining γH2AX Staining DNA_Damage->gH2AX_Staining

References

A Comparative Guide to the PARP Trapping Efficiency of Talazoparib and Parp1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the PARP trapping efficiencies of the well-established PARP inhibitor, talazoparib, and the novel dual tubulin/PARP-1 inhibitor, Parp1-IN-6. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

A critical aspect of the mechanism of action for many PARP inhibitors is their ability to "trap" PARP enzymes, primarily PARP1, on DNA at sites of single-strand breaks. This trapping converts a catalytic inhibitor into a cellular poison, as the persistent PARP-DNA complex can obstruct DNA replication and repair, leading to cytotoxic double-strand breaks. The efficiency of this trapping varies significantly among different PARP inhibitors and is a key determinant of their antitumor potency.

Executive Summary

A direct comparative analysis of the PARP trapping efficiency between talazoparib and this compound is currently hampered by the lack of publicly available data on the PARP trapping capabilities of this compound. Extensive research has characterized talazoparib as a highly potent PARP trapping agent. In contrast, the initial discovery of this compound focused on its dual inhibitory activity against tubulin and PARP1, with reported data limited to its PARP1 catalytic inhibition (IC50 = 0.48 µM)[1][2].

This guide, therefore, provides a comprehensive overview of the well-documented PARP trapping efficiency of talazoparib, supported by experimental data and detailed methodologies. This information will serve as a valuable reference for researchers interested in the mechanism of PARP inhibitors and for contextualizing future studies on novel compounds like this compound.

Talazoparib: A Potent PARP Trapping Agent

Talazoparib is consistently ranked as one of the most potent PARP trapping inhibitors among clinically approved agents. Studies have repeatedly demonstrated its superior ability to stabilize the PARP1-DNA complex compared to other inhibitors such as olaparib, rucaparib, and veliparib.

Quantitative Data on PARP Trapping Efficiency

The following table summarizes the key quantitative findings on the PARP trapping efficiency of talazoparib from various studies.

MetricFindingReference
Relative Trapping Potency Talazoparib is approximately 100-fold more potent at trapping PARP1 than olaparib and rucaparib.[3]
Cellular PARP1 Trapping In HeyA8 ovarian cancer cells, talazoparib demonstrates the strongest PARP1 trapping activity, detectable at subnanomolar concentrations.[4]
Biochemical Trapping In biochemical assays, talazoparib shows significantly greater stabilization of the PARP1-DNA complex compared to other inhibitors.[5]
Cytotoxicity Correlation The high cytotoxicity of talazoparib is strongly correlated with its potent PARP trapping ability, more so than its catalytic inhibition.[6]

This compound: An Uncharacterized PARP Trapping Potential

This compound was identified as a dual inhibitor of tubulin polymerization (IC50 = 0.94 µM) and PARP-1 enzymatic activity (IC50 = 0.48 µM)[1][2]. The primary research on this compound focused on its ability to inhibit the catalytic function of PARP1 and its anti-proliferative effects in cancer cell lines[1][2]. To date, no studies have been published that specifically measure the PARP trapping efficiency of this compound. Therefore, a direct comparison with talazoparib on this critical mechanistic aspect is not possible.

Experimental Protocols for Measuring PARP Trapping

Several robust methods are employed to quantify the PARP trapping efficiency of inhibitors. Below are detailed descriptions of two commonly used assays.

Proximity Ligation Assay (PLA) for Cellular PARP Trapping

The Proximity Ligation Assay is a highly sensitive method used to detect and quantify protein-protein or protein-DNA interactions within intact cells.

Experimental Workflow:

experimental_workflow_pla start Seed cells and treat with PARP inhibitor fix_perm Fix and permeabilize cells start->fix_perm primary_ab Incubate with primary antibodies against PARP1 and a chromatin marker (e.g., Histone H2B) fix_perm->primary_ab pla_probes Add PLA probes (secondary antibodies with attached DNA oligonucleotides) primary_ab->pla_probes ligation Ligate the DNA oligonucleotides when in close proximity pla_probes->ligation amplification Amplify the ligated DNA circle via rolling circle amplification ligation->amplification detection Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA amplification->detection imaging Image cells using fluorescence microscopy and quantify PLA signals detection->imaging end Data Analysis imaging->end

Proximity Ligation Assay (PLA) Workflow.

Detailed Methodology:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PARP inhibitor for a specified duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100 to allow antibody access.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies raised in different species, one targeting PARP1 and another targeting a protein in close proximity on the chromatin (e.g., Histone H2B).

  • PLA Probe Incubation: Add secondary antibodies (PLA probes) that recognize the primary antibodies. Each PLA probe is conjugated to a unique short DNA oligonucleotide.

  • Ligation: If the two PLA probes are in close proximity (indicating that PARP1 is associated with chromatin), the attached oligonucleotides can be joined by a ligase to form a circular DNA molecule.

  • Amplification: A DNA polymerase is added to perform rolling-circle amplification of the circular DNA template, generating a long, single-stranded DNA product.

  • Detection: Fluorescently labeled oligonucleotides are added that hybridize to the amplified DNA, resulting in a bright fluorescent spot (PLA signal).

  • Imaging and Analysis: The cells are imaged using a fluorescence microscope, and the number of PLA signals per cell is quantified using image analysis software. An increase in PLA signals indicates an increase in PARP1 trapping on chromatin.

Fluorescence Polarization (FP) Assay for Biochemical PARP Trapping

The Fluorescence Polarization (FP) assay is a biochemical method used to measure the binding of PARP1 to a fluorescently labeled DNA substrate in the presence of an inhibitor.

Experimental Workflow:

experimental_workflow_fp start Prepare reaction mix with fluorescent DNA, PARP1, and inhibitor incubation Incubate to allow PARP1-DNA binding start->incubation measure_fp1 Measure baseline Fluorescence Polarization (High FP) incubation->measure_fp1 add_nad Add NAD+ to initiate auto-PARylation measure_fp1->add_nad incubation2 Incubate to allow PARP1 dissociation add_nad->incubation2 measure_fp2 Measure final Fluorescence Polarization (Low FP in absence of potent trapper) incubation2->measure_fp2 end Data Analysis measure_fp2->end

Fluorescence Polarization (FP) Assay Workflow.

Detailed Methodology:

  • Reaction Setup: In a microplate, combine purified recombinant PARP1 enzyme, a fluorescently labeled DNA oligonucleotide (typically a nicked or damaged DNA substrate), and the PARP inhibitor at various concentrations.

  • Binding Incubation: Incubate the mixture to allow the PARP1 enzyme to bind to the fluorescent DNA. When the large PARP1 protein is bound to the small fluorescent DNA, the rotation of the DNA is slowed, resulting in a high fluorescence polarization signal.

  • Initiation of Auto-PARylation: Add NAD+, the substrate for PARP1's enzymatic activity. In the absence of a potent trapping inhibitor, PARP1 will auto-PARylate, leading to its dissociation from the DNA due to the negative charge of the PAR chains.

  • Dissociation and Measurement: As PARP1 dissociates, the small fluorescent DNA can tumble more freely in solution, causing a decrease in the fluorescence polarization signal.

  • Data Analysis: A potent PARP trapping agent will prevent the dissociation of PARP1 from the DNA even in the presence of NAD+, thus maintaining a high fluorescence polarization signal. The trapping efficiency is determined by the concentration of the inhibitor required to prevent the decrease in fluorescence polarization.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand break (SSB) repair and how PARP inhibitors intervene.

parp1_signaling cluster_0 Normal DNA Repair cluster_1 With PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_damage->PARP1_recruitment PARylation Auto-PARylation of PARP1 and other proteins PARP1_recruitment->PARylation Repair_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_recruitment PARP1_dissociation PARP1 Dissociation PARylation->PARP1_dissociation DNA_repair SSB Repair Repair_recruitment->DNA_repair PARP1_dissociation->DNA_repair PARPi PARP Inhibitor (e.g., Talazoparib) PARP_trapping PARP1 Trapping on DNA PARPi->PARP_trapping Inhibits dissociation Replication_fork_stall Replication Fork Stalling PARP_trapping->Replication_fork_stall DSB_formation Double-Strand Break (DSB) Formation Replication_fork_stall->DSB_formation Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_formation->Cell_death PARP1_recruitment_inhibited PARP1 Recruitment and Activation PARP1_recruitment_inhibited->PARP_trapping DNA_damage_inhibited DNA Single-Strand Break (SSB) DNA_damage_inhibited->PARP1_recruitment_inhibited

PARP1's Role in DNA Repair and the Mechanism of PARP Trapping.

Conclusion

Talazoparib is a well-characterized and exceptionally potent PARP trapping agent, a property that is strongly linked to its high clinical efficacy. The methodologies for assessing PARP trapping, such as PLA and FP assays, are well-established and provide robust quantitative data. In contrast, this compound, while identified as a PARP-1 inhibitor, currently lacks any published data regarding its PARP trapping efficiency. Future studies are necessary to determine if this compound also possesses this critical mechanistic feature and to enable a direct comparison with established PARP inhibitors like talazoparib. For researchers in the field, understanding the nuances of PARP trapping and the assays used to measure it is crucial for the evaluation and development of next-generation PARP-targeted therapies.

References

A Comparative Guide to PARP1-Selective vs. First-Generation PARP Inhibitors in BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The principle of synthetic lethality has revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1 or BRCA2 mutations. Poly(ADP-ribose) polymerase (PARP) inhibitors exploit this vulnerability, leading to the approval of several effective therapies. First-generation PARP inhibitors, such as Olaparib and Talazoparib, target both PARP1 and PARP2. However, the field is evolving with the development of next-generation inhibitors designed to selectively target PARP1, aiming for an improved therapeutic index.

This guide provides a detailed comparison of these inhibitor classes. While the specific compound "Parp1-IN-6" was requested, publicly available data identifies it as a dual tubulin and PARP1 inhibitor, with IC50 values of 0.94 µM and 0.48 µM, respectively[1]. Due to its dual-target nature, a direct comparison with single-target PARP inhibitors is complex. Therefore, to fulfill the objective of comparing a highly selective PARP1 inhibitor against established single-target agents, this guide will focus on Saruparib (AZD5305) , a potent and highly selective PARP1 inhibitor currently in clinical development, and compare it with the first-generation PARP1/2 inhibitors Olaparib and Talazoparib .

The Rationale for PARP1-Selective Inhibition

PARP1 is the primary PARP enzyme responsible for sensing and signaling single-strand DNA breaks, accounting for the vast majority of PARylation activity upon DNA damage. The synthetic lethality observed in BRCA-mutant cells is predominantly driven by the inhibition and "trapping" of PARP1 on DNA, which leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks that cannot be repaired in HRR-deficient cells[2][3]. Inhibition of PARP2, on the other hand, is not considered essential for synthetic lethality but has been linked to hematological toxicities, as PARP2 plays a role in hematopoietic stem cell differentiation[4][5]. Consequently, it is hypothesized that selectively inhibiting PARP1 could maintain or enhance anti-tumor efficacy while reducing dose-limiting toxicities, thereby improving the therapeutic window[5][6].

Quantitative Comparison of Inhibitor Performance

The following tables summarize key quantitative data from preclinical studies, comparing the biochemical potency, cellular activity, and efficacy of Saruparib, Olaparib, and Talazoparib.

Table 1: Biochemical Potency and Selectivity

Inhibitor PARP1 Catalytic Inhibition (IC50) PARP2 Catalytic Inhibition (IC50) PARP1/2 Selectivity Ratio (PARP2 IC50 / PARP1 IC50) PARP1 Trapping Potency
Saruparib (AZD5305) ~1.55 nM[7] ~653 nM[7] >500-fold[7][8] Potent PARP1-selective trapper[4][8]
Olaparib ~5 nM[9] ~1 nM[9] ~0.2-fold (More potent on PARP2) Moderate trapper[9][10]

| Talazoparib | ~1.2 nM[11] | ~0.87 nM[11] | ~0.7-fold (More potent on PARP2) | Most potent trapper (~100x > Olaparib)[11][12] |

Table 2: Cellular Activity in BRCA-Mutant Cancer Models

Inhibitor Cell Line (Example) Genotype Cytotoxicity (IC50 / GI50) Notes
Saruparib (AZD5305) DLD-1 BRCA2 -/- Potent, sub-nanomolar Demonstrates superior selectivity for BRCA-mutant vs. wild-type cells compared to first-generation inhibitors[7].
Olaparib DLD-1 BRCA2 -/- Low nanomolar Effective in BRCA-mutant models but less potent than Talazoparib[13].

| Talazoparib | Capan-1 | BRCA2 mutant | Potent, sub-nanomolar | Markedly more cytotoxic than other first-generation inhibitors, attributed to high trapping potency[11]. |

Table 3: Preclinical and Clinical Efficacy Summary

Inhibitor Model System Key Findings
Saruparib (AZD5305) Patient-Derived Xenografts (BRCA1/2 mutant) Elicited superior and more durable tumor responses compared to Olaparib[14][15].
Phase 1/2a PETRA trial (Patients with BRCA1/2, PALB2, RAD51C/D mutations) Objective Response Rate (ORR) of 48.4% at the 60 mg daily dose in a heavily pretreated population, with a favorable safety profile[6][16].
Olaparib Phase 3 OlympiAD trial (Metastatic gBRCAm Breast Cancer) Significantly improved progression-free survival (PFS) vs. chemotherapy (7.0 vs. 4.2 months)[3].

| Talazoparib | Phase 3 EMBRACA trial (Metastatic gBRCAm Breast Cancer) | Significantly improved PFS vs. chemotherapy (8.6 vs. 5.6 months). Did not show a significant overall survival benefit, potentially due to crossover and subsequent therapies[17]. |

Mandatory Visualizations

Signaling Pathway: Synthetic Lethality in BRCA-Mutant Cells

SyntheticLethality cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_brca_wt BRCA Wild-Type Cell cluster_brca_mut BRCA-Mutant Cell ssb DNA Single-Strand Break parp1 PARP1 ssb->parp1 recruits dsbs Replication Fork Collapse (Double-Strand Breaks) ssb->dsbs Unrepaired SSBs lead to ber Base Excision Repair (BER) parp1->ber initiates ber->ssb SSB Repaired nhej NHEJ (Error-Prone) dsbs->nhej brca BRCA1/2 Proteins dsbs->brca hr Homologous Recombination (HR) (Error-Free) hr->dsbs DSB Repaired viability Cell Viability hr->viability apoptosis Apoptosis / Cell Death nhej->apoptosis Genomic Instability brca->hr essential for parpi PARP Inhibitor parpi->parp1 inhibits & traps brca_mut BRCA1/2 Loss-of-Function brca_mut->hr disables

Caption: Synthetic lethality mechanism of PARP inhibitors in BRCA-mutant cancer cells.

Experimental Workflow: Cellular PARP Trapping Assay

PARPTrappingWorkflow start Seed BRCA-mutant cells in culture plates treat Treat cells with PARP Inhibitor (e.g., Saruparib, Olaparib) and DNA damaging agent (optional) start->treat lyse Lyse cells and separate into - Soluble Fraction (unbound proteins) - Chromatin-Bound Fraction treat->lyse sds Run chromatin-bound proteins on SDS-PAGE gel lyse->sds western Perform Western Blot sds->western probe Probe with anti-PARP1 antibody western->probe detect Detect signal (Chemiluminescence) probe->detect quantify Quantify band intensity (Higher intensity = More trapped PARP1) detect->quantify end Comparative Analysis of Trapping Potency quantify->end

Caption: Workflow for assessing PARP1 trapping in cells via chromatin fractionation.

Experimental Workflow: Cell Viability Assay

CellViabilityWorkflow seed Seed BRCA-mutant and BRCA-wild-type cells in 96-well plates dose Add serial dilutions of PARP Inhibitor to wells seed->dose incubate Incubate for 72-120 hours dose->incubate reagent Add CellTiter-Glo® Reagent (lyses cells, generates luminescent signal proportional to ATP) incubate->reagent read Read luminescence on plate reader reagent->read plot Plot dose-response curve (Luminescence vs. Inhibitor Concentration) read->plot calculate Calculate IC50 values (Concentration for 50% inhibition of growth) plot->calculate compare Compare IC50 between cell lines and inhibitors calculate->compare

Caption: Workflow for determining cell viability and calculating IC50 values.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to assess the cytotoxic or cytostatic effects of PARP inhibitors on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., BRCA2-/- DLD-1 and isogenic wild-type controls) in opaque-walled 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PARP inhibitors (Saruparib, Olaparib, Talazoparib) in culture medium. Remove the existing medium from the plates and add the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 3 to 5 days at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well, in a volume equal to the culture medium volume.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luminescent signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

PARP Trapping Assay (Cellular Fractionation & Western Blot)

This method quantifies the amount of PARP1 that is "trapped" or tightly associated with chromatin following inhibitor treatment.

  • Cell Culture and Treatment: Seed cells in 10-cm dishes and grow to ~80% confluency. Treat with the desired concentrations of PARP inhibitors for a specified time (e.g., 4 hours). Treatment with a DNA-damaging agent like methyl methanesulfonate (MMS) can be included to enhance trapping.

  • Cell Lysis and Fractionation:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a low-salt buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins.

    • Centrifuge the lysate to pellet the nuclei and insoluble components. The supernatant contains the "soluble fraction."

    • Wash the pellet and then resuspend it in a high-salt buffer with nuclease (e.g., Benzonase) to digest DNA and release chromatin-bound proteins.

    • Centrifuge at high speed to pellet any remaining debris. The supernatant is the "chromatin-bound fraction."

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from the chromatin-bound fractions onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for PARP1. A loading control, such as an antibody against Histone H3, should also be used.

    • Incubate with a secondary HRP-conjugated antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities for PARP1 and normalize to the loading control. An increase in the normalized PARP1 signal in the chromatin-bound fraction indicates increased PARP trapping.

DNA Damage Response (γH2AX) Assay (Immunofluorescence)

This assay measures the formation of double-strand breaks, a downstream consequence of PARP inhibition in BRCA-mutant cells, by detecting the phosphorylated form of histone H2AX (γH2AX).

  • Cell Culture: Seed cells on collagen-coated glass coverslips or in 96-well imaging plates and allow them to adhere.

  • Treatment: Treat cells with PARP inhibitors for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Mount coverslips onto slides or image the plate directly using a high-content imaging system or a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in foci indicates an elevated DNA damage response.

References

Off-Target Kinase Screening: A Comparative Analysis of Parp1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the specificity of small molecule inhibitors is a critical determinant of both efficacy and safety. Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[1][2] This guide provides a comparative overview of the off-target kinase screening profile of Parp1-IN-6, a dual inhibitor of tubulin and PARP1, in the context of other well-established PARP inhibitors.

While comprehensive off-target kinase screening data for this compound is not publicly available, this guide will leverage available information on its primary targets and compare it with the known off-target profiles of other PARP inhibitors. This comparative approach underscores the importance of broad kinase screening in drug development.

This compound: Known Target Profile

This compound has been identified as a potent dual inhibitor, targeting both tubulin and PARP1. This dual activity presents a unique mechanism of action. The reported IC50 values for its primary targets are summarized below.

TargetIC50 (µM)
PARP10.48
Tubulin0.94

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The lack of a publicly available, broad off-target kinase panel screening for this compound makes it difficult to fully assess its selectivity and potential for off-target effects. Such screenings are crucial for identifying unintended interactions that could lead to adverse effects or provide opportunities for drug repurposing.[3][4][5]

Comparative Off-Target Kinase Profiles of Other PARP Inhibitors

To provide a framework for understanding the importance of kinase selectivity, the following table summarizes publicly available off-target kinase interaction data for other well-known PARP inhibitors. It is important to note that different screening platforms and assay conditions can influence the results.

InhibitorPrimary Target(s)Known Off-Target Kinases of SignificanceReference
Olaparib PARP1, PARP2, PARP3Generally considered selective for PARP enzymes with fewer significant kinase off-targets.[6]
Rucaparib PARP1, PARP2, PARP3Has been shown to interact with other kinases, including ALK at micromolar concentrations.[6]
Niraparib PARP1, PARP2Has demonstrated off-target activity against certain kinases.

This table is for illustrative purposes and is not an exhaustive list of all known off-target interactions. Researchers should consult detailed screening data for specific applications.

The differential off-target profiles of these inhibitors highlight the concept of polypharmacology, where a drug interacts with multiple targets.[6] While sometimes beneficial, unintended kinase interactions can also lead to toxicity.

Experimental Protocol for Off-Target Kinase Screening

A standard methodology for assessing the off-target kinase profile of a compound like this compound involves screening against a large panel of purified kinases. A common approach is the in vitro radiometric kinase assay.

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Materials:

  • This compound (test compound)

  • A panel of purified human kinases (e.g., the DiscoverX KINOMEscan™ panel or similar)

  • Appropriate kinase-specific substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a termination buffer.

  • Separation: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.

Visualizing Experimental Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Kinase Panel Kinase Panel Kinase Panel->Reaction Setup ATP Addition ATP Addition Reaction Setup->ATP Addition Incubation Incubation ATP Addition->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Figure 1. Workflow for an in vitro radiometric off-target kinase screening assay.

G PARP1 PARP1 Tubulin Tubulin Kinase A Kinase A Kinase B Kinase B Kinase C Kinase C Other Protein Other Protein This compound This compound This compound->PARP1 On-Target This compound->Tubulin On-Target This compound->Kinase A Off-Target This compound->Kinase B Off-Target

Figure 2. Conceptual diagram of on-target versus off-target kinase activity.

Conclusion

While this compound shows promise with its dual-targeting mechanism, a comprehensive understanding of its kinase selectivity profile is essential for its continued development. The comparison with other PARP inhibitors underscores the variability in off-target effects within a drug class and highlights the necessity of thorough off-target screening. The experimental protocol and visualizations provided in this guide offer a framework for conducting and conceptualizing such critical evaluations in drug discovery. Researchers are encouraged to pursue comprehensive kinase screening to fully characterize the pharmacological profile of this compound and other novel inhibitors.

References

A Comparative Guide to the Pharmacokinetic Profiles of Parp1-IN-6 and Niraparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of two Poly (ADP-ribose) polymerase (PARP) inhibitors: Parp1-IN-6 and niraparib. While comprehensive pharmacokinetic data for niraparib is readily available from preclinical and clinical studies, there is a notable lack of publicly accessible in vivo pharmacokinetic data for this compound. This document summarizes the existing information for both compounds to facilitate an informed understanding of their current development status.

Executive Summary

A direct quantitative comparison of the pharmacokinetic profiles of this compound and niraparib is not feasible at this time due to the absence of published in vivo pharmacokinetic parameters for this compound.

Niraparib , an approved therapeutic agent, has a well-characterized pharmacokinetic profile. It is orally bioavailable, demonstrates dose-proportional exposure, and has a long terminal half-life that supports once-daily dosing.[1] Extensive data from preclinical and clinical studies have detailed its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound is identified as a dual inhibitor of tubulin and PARP-1.[2] In vivo studies have demonstrated its ability to inhibit tumor growth in a mouse xenograft model, suggesting it possesses some degree of oral bioavailability and systemic exposure.[3] However, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life have not been reported in the available scientific literature.

PARP1 Signaling Pathway

The diagram below illustrates the central role of PARP1 in the DNA damage response pathway, a key mechanism for the therapeutic action of PARP inhibitors.

PARP1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes DSB Double-Strand Break (at stalled replication fork) PARP1->DSB trapping leads to NAD NAD+ NAD->PARP1 consumes BER_proteins Base Excision Repair (BER) Protein Complex (e.g., XRCC1) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair Apoptosis Apoptosis / Cell Death DSB->Apoptosis in HR deficient cells HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) Niraparib Niraparib Niraparib->PARP1 inhibits Parp1_IN_6 This compound Parp1_IN_6->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

Pharmacokinetic Profile: Niraparib

Niraparib is a potent, orally bioavailable PARP-1 and PARP-2 inhibitor.[4] Its pharmacokinetic properties have been extensively studied in various preclinical models and in human clinical trials.

Preclinical Pharmacokinetics of Niraparib

The following table summarizes key pharmacokinetic parameters of niraparib in preclinical animal models.

ParameterMouse (MDA-MB-436 Xenograft)[5]Mouse (OVC134 Xenograft)[5]
Dose 75 mg/kg, once daily (p.o.)75 mg/kg, once daily (p.o.)
Cmax (plasma) ~4000 ng/mL~3000 ng/mL
Cmax (tumor) ~12000 ng/g~10000 ng/g
Tumor-to-Plasma Ratio ~3.3~3.3
Clinical Pharmacokinetics of Niraparib

The pharmacokinetic profile of niraparib has been well-established in patients with cancer.

ParameterValue (in Cancer Patients)
Bioavailability (F) ~73%[6][7]
Tmax (median) ~3 hours[1]
Protein Binding ~83%[7]
Volume of Distribution (Vd/F) 1220 (±1114) L[7]
Metabolism Primarily by carboxylesterases to an inactive metabolite (M1).[7]
Elimination Half-life (t½) ~36 hours[7]
Clearance (CL/F) 16.2 L/h[7]

Note: Values can vary based on patient-specific factors such as body weight and platelet count, leading to individualized dosing strategies.[6][8]

Pharmacokinetic Profile: this compound

As of the latest available information, a detailed in vivo pharmacokinetic profile for this compound has not been published.

This compound has been identified as a dual inhibitor of tubulin and PARP-1 with IC50 values of 0.94 µM and 0.48 µM, respectively.[2] A study by Zheng et al. (2021) described a compound, termed TP-3, which corresponds to this compound. This study demonstrated that TP-3 effectively inhibits the growth of MDA-MB-231 breast cancer xenografts in nude mice, indicating that the compound is orally bioavailable and achieves sufficient in vivo concentrations to exert an anti-tumor effect.[3] However, the study did not report specific pharmacokinetic parameters.

Further research is required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to enable a direct comparison with other PARP inhibitors like niraparib.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic data. Below are representative methodologies for key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Xenograft Models (Niraparib)

This protocol is a generalized representation of the methods used to determine the pharmacokinetic profile of niraparib in tumor-bearing mice.

PK_Workflow cluster_setup Study Setup cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis and Data Interpretation animal_model Female athymic nude mice (or other appropriate strain) tumor_implantation Subcutaneous implantation of human cancer cells (e.g., MDA-MB-436) animal_model->tumor_implantation tumor_growth Allow tumors to reach a specified volume (e.g., 100-200 mm³) tumor_implantation->tumor_growth drug_admin Oral administration (gavage) of Niraparib at a specified dose (e.g., 75 mg/kg) tumor_growth->drug_admin sampling Collect blood, tumor, and other tissues at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) drug_admin->sampling sample_prep Process samples: - Plasma separation - Tissue homogenization sampling->sample_prep lc_ms Quantify drug concentration using LC-MS/MS sample_prep->lc_ms pk_analysis Pharmacokinetic analysis to determine: Cmax, Tmax, AUC, t½ lc_ms->pk_analysis

Caption: General experimental workflow for an in vivo pharmacokinetic study in a mouse xenograft model.

Protocol Details:

  • Animal Models and Tumor Implantation: Female athymic nude mice are typically used. Human cancer cell lines (e.g., MDA-MB-436 for breast cancer, OVC134 for ovarian cancer) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a predetermined size before the commencement of the study.

  • Drug Administration: Niraparib, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally via gavage at a specified dose.

  • Sample Collection: At various time points after drug administration, cohorts of mice are euthanized, and samples of blood, tumor, and other tissues of interest (e.g., brain, bone marrow) are collected.

  • Sample Processing and Analysis: Blood is processed to obtain plasma. Tissues are homogenized. The concentration of niraparib in the plasma and tissue homogenates is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Conclusion

Niraparib has a well-defined and favorable pharmacokinetic profile that has been extensively documented in both preclinical and clinical settings, supporting its successful clinical development and use. In contrast, this compound, while showing promising in vivo anti-tumor activity as a dual tubulin and PARP-1 inhibitor, lacks publicly available, detailed pharmacokinetic data. The characterization of this compound's ADME properties will be a critical next step in its development and for enabling a direct comparison with established PARP inhibitors like niraparib. Researchers and drug developers are encouraged to consult the primary literature for the most detailed information on these compounds.

References

The Dual-Action Strategy: Can Parp1-IN-6 Overcome Resistance to Single-Agent PARP Inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) in cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations, has been a landmark in precision oncology. However, both intrinsic and acquired resistance significantly limit the long-term efficacy of these agents, prompting a search for next-generation therapies that can circumvent these challenges. Parp1-IN-6, a novel small molecule, presents a unique approach with its dual inhibitory action against both PARP1 and tubulin. This guide provides a comparative analysis of this compound against conventional PARP inhibitors, focusing on its potential to overcome established resistance mechanisms, supported by available preclinical data and theoretical frameworks.

Understanding Resistance to Single-Agent PARP Inhibitors

Resistance to single-agent PARPi is a complex, multifactorial issue. Cancer cells can evade PARPi-induced synthetic lethality through several key mechanisms.[1][2][3][4][5] A primary mechanism is the restoration of homologous recombination (HR) repair, often through secondary or "reversion" mutations in BRCA1/2 genes that restore the protein's open reading frame and at least partial function.[6][7][8] Other significant mechanisms include:

  • Stabilization of Replication Forks: Protecting stalled replication forks from collapse prevents the formation of double-strand breaks that are lethal in HR-deficient cells.[1][2]

  • Changes in PARP1 Protein: Mutations in the PARP1 gene itself can reduce the inhibitor's ability to "trap" the PARP1 enzyme on DNA, a key component of its cytotoxic effect. Loss of PARP1 expression is another potential route to resistance.[4]

  • Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the PARP inhibitor, rendering it less effective.[3][7]

  • Loss of Non-homologous End Joining (NHEJ): Suppression of error-prone repair pathways like NHEJ can also contribute to resistance.[1]

These mechanisms highlight the adaptability of cancer cells and the need for therapeutic strategies that can address this plasticity.

This compound: A Dual-Target Mechanism of Action

This compound distinguishes itself from conventional PARP inhibitors like olaparib, rucaparib, and talazoparib by functioning as a dual tubulin and PARP1 inhibitor .[9] This dual activity means it simultaneously disrupts two distinct and critical cellular processes:

  • PARP1 Inhibition: Like other PARP inhibitors, it blocks the catalytic activity of PARP1, an enzyme crucial for single-strand DNA break repair. This leads to the accumulation of DNA damage.

  • Tubulin Inhibition: It disrupts the polymerization of microtubules, the essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can independently induce apoptosis.

This two-pronged attack introduces a novel therapeutic hypothesis: if a cancer cell develops resistance to PARP inhibition, it may still be susceptible to the cytotoxic effects of tubulin inhibition, and vice-versa. The concept of using dual-target or hybrid molecules is an emerging strategy to combat the development of drug resistance in cancer therapy.[1][10]

Comparative Efficacy and Potential for Overcoming Resistance

Direct experimental evidence of this compound overcoming resistance in cell lines refractory to other PARP inhibitors is not yet available in published literature. However, a theoretical comparison based on its mechanism suggests potential advantages.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in biochemical assays. Below is a comparison with another experimental dual inhibitor and first-generation PARP inhibitors.

InhibitorTarget(s)IC50 (PARP1)IC50 (PARP2)IC50 (Tubulin)Key CharacteristicsReference
This compound PARP1 / Tubulin 0.48 µM Not Reported0.94 µM Dual inhibitor targeting DNA repair and mitosis.[9]
Tubulin/PARP-IN-1PARP1 / PARP2 / Tubulin74 nM109 nM1.4 µMFlavone-based dual inhibitor.[11]
OlaparibPARP1 / PARP2~1-5 nM~1-5 nMNot ApplicableFirst-in-class, widely approved PARP inhibitor.[12]
RucaparibPARP1 / PARP2 / PARP3~1.6-7 nM~0.6-3 nMNot ApplicableApproved PARP inhibitor, also inhibits other kinases.[12]
TalazoparibPARP1 / PARP2~0.6-1 nM~0.9-2 nMNot ApplicablePotent PARP trapping agent.[13]

Note: IC50 values can vary between different assay conditions and should be interpreted as comparative indicators of potency.

Theoretical Advantages Against Resistance Mechanisms
Resistance MechanismConventional PARPi ChallengePotential this compound Advantage
Restoration of HR (e.g., BRCA reversion) Restored HR function allows cells to repair the double-strand breaks caused by PARP inhibition, leading to survival.The anti-mitotic effect of tubulin inhibition is independent of HR status. Cells with restored HR would still be vulnerable to G2/M arrest and apoptosis induced by microtubule disruption.
Reduced PARP1 Trapping (PARP1 mutation) Mutations that prevent PARP1 from binding to DNA or being "trapped" by the inhibitor eliminate a primary source of cytotoxicity.While PARP1 inhibition would be less effective, the compound's activity as a tubulin inhibitor would be unaffected, providing an alternative mechanism for cell killing.
Increased Drug Efflux (e.g., ABCB1) Upregulation of efflux pumps lowers the intracellular drug concentration below the therapeutic threshold.This remains a potential liability for this compound. However, some tubulin inhibitors have been shown to overcome resistance mediated by P-glycoprotein. Further studies are needed to determine if this compound is a substrate for these pumps.

Experimental Protocols

While specific studies testing this compound in resistant models are pending, the characterization of such a compound would typically involve the following key experiments.

PARP1/2 Enzymatic Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50% (IC50). Methodology: Recombinant human PARP1 enzyme is incubated with a histone-coated plate, NAD+, and varying concentrations of the inhibitor. Activated PARP1 utilizes NAD+ to create poly(ADP-ribose) (PAR) chains on the histones. The amount of PARylation is quantified using an anti-PAR antibody linked to a detection system (e.g., colorimetric or chemiluminescent). The results are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.

Tubulin Polymerization Assay

Objective: To measure the effect of the inhibitor on the assembly of microtubules from tubulin dimers. Methodology: Purified tubulin is incubated in a polymerization buffer at 37°C, which induces its assembly into microtubules. This process increases the turbidity of the solution, which can be measured spectrophotometrically over time. The assay is run with various concentrations of the inhibitor, and its effect on the rate and extent of polymerization is determined to calculate the IC50.

Cell Viability/Cytotoxicity Assay in Resistant Cell Lines

Objective: To compare the cytotoxic effect of this compound and a conventional PARPi (e.g., olaparib) on both PARPi-sensitive and PARPi-resistant cancer cell lines. Methodology: PARPi-resistant cell lines (e.g., generated by long-term exposure to olaparib) and their parental sensitive counterparts are seeded in 96-well plates. Cells are treated with a range of concentrations of this compound or olaparib for a set period (e.g., 72 hours). Cell viability is then assessed using a reagent like MTT or CellTiter-Glo, which measures metabolic activity. The concentration of drug that causes 50% inhibition of cell growth (GI50) is calculated for each cell line and compound to determine if this compound retains activity in the resistant line.

Visualizing the Pathways

The diagrams below illustrate the distinct mechanisms of action and the theoretical basis for overcoming resistance.

PARPi_Resistance_and_Dual_Inhibition cluster_0 Conventional PARP Inhibition & Resistance cluster_1 This compound Dual Inhibition Hypothesis DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Trapping PARP1 Trapping PARP1->Trapping inhibits & traps PARPi Conventional PARPi (e.g., Olaparib) PARPi->Trapping DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapping->DSB HR_deficient HR-Deficient Cell (e.g., BRCAmut) DSB->HR_deficient HR_restored HR Restored (Resistance) DSB->HR_restored repaired by Apoptosis1 Apoptosis HR_deficient->Apoptosis1 synthetic lethality Survival Cell Survival HR_restored->Survival Parp1_IN_6 This compound PARP_Inhibit PARP1 Inhibition Parp1_IN_6->PARP_Inhibit Tubulin_Inhibit Tubulin Inhibition Parp1_IN_6->Tubulin_Inhibit Apoptosis2 Apoptosis PARP_Inhibit->Apoptosis2 if HR deficient M_Arrest Mitotic Arrest Tubulin_Inhibit->M_Arrest M_Arrest->Apoptosis2 HR-independent Resistant_Cell PARPi-Resistant Cell (HR Restored) Resistant_Cell->Apoptosis2 targeted by Tubulin Inhibition

Figure 1. Logic diagram comparing conventional PARPi resistance with the dual-target hypothesis for this compound.

Experimental_Workflow start Start: Sensitive (S) and Resistant (R) Cell Lines plate Plate Cells in 96-well format start->plate treat Treat with Dose Range: - this compound - Olaparib - Vehicle plate->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Add Viability Reagent (e.g., MTT, CTG) incubate->assay read Read Signal (Spectrophotometer) assay->read analyze Analyze Data: Calculate GI50 for each compound in S vs. R cells read->analyze

References

Safety Operating Guide

Proper Disposal of Parp1-IN-6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Parp1-IN-6, a dual tubulin and PARP-1 inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2][3] This guide provides essential, step-by-step instructions for the proper management of this compound waste, aligning with standard laboratory safety protocols for hazardous chemical compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • Impervious lab coat

  • Use of a suitable respirator may be necessary depending on the form of the compound and the ventilation available.[4]

Engineering Controls: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4] An accessible safety shower and eyewash station are mandatory in the handling area.[4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its containers is to "Dispose of contents/container to an approved waste disposal plant."[4] This involves segregation and clear labeling of the waste for collection by a certified hazardous waste management service.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed plastic bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility is confirmed to avoid hazardous reactions.[4]

  • Empty Containers:

    • Empty vials that once contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.

2. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard")

    • The date of waste accumulation

3. Storage:

  • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be cool and well-ventilated, away from direct sunlight and sources of ignition.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Never dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including a respirator if necessary, before attempting to clean the spill.

  • Contain and Clean:

    • For solid spills, carefully cover the powder with damp paper towels to avoid raising dust. Gently scoop the material into a labeled hazardous waste container.

    • For liquid spills, absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

G cluster_prep Preparation & Safety cluster_waste_collection Waste Segregation cluster_container_prep Container Management cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood SolidWaste Collect Solid Waste (Unused compound, contaminated consumables) FumeHood->SolidWaste LiquidWaste Collect Liquid Waste (Solutions containing this compound) FumeHood->LiquidWaste SealContainer Securely Seal Waste Containers SolidWaste->SealContainer LiquidWaste->SealContainer LabelContainer Label with 'Hazardous Waste' and Chemical Name SealContainer->LabelContainer StoreWaste Store in Designated Secure Area LabelContainer->StoreWaste WasteCollection Arrange for Professional Waste Disposal Service StoreWaste->WasteCollection

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of this potent research chemical. Always refer to your institution's specific hazardous waste management policies and guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.